molecular formula C3H8N2O B7770185 Ethylurea CAS No. 68258-82-2

Ethylurea

Cat. No.: B7770185
CAS No.: 68258-82-2
M. Wt: 88.11 g/mol
InChI Key: RYECOJGRJDOGPP-UHFFFAOYSA-N
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Description

Historical Context of Urea (B33335) Derivatives in Scientific Inquiry

The scientific journey of urea and its derivatives is deeply rooted in the history of chemistry. The synthesis of urea by Friedrich Wöhler in 1828 is widely considered a landmark event, as it was the first time an organic compound was synthesized from inorganic starting materials, challenging the theory of vitalism. nih.govwikipedia.orgureaknowhow.com This breakthrough opened the door for the systematic study and synthesis of a vast array of organic compounds, including a multitude of urea derivatives.

Initially, research into urea derivatives was driven by a desire to understand their fundamental chemical properties and biological roles. Urea itself is a key component of the metabolic cycle for nitrogen excretion in many organisms. wikipedia.org This biological significance spurred investigations into how modifications to the urea structure, such as the addition of an ethyl group to form ethylurea (B42620), would alter its physical and chemical characteristics. Early research laid the groundwork for understanding the structure-activity relationships within this class of compounds, which would later prove crucial for their application in various fields.

The 20th century saw a surge in the use of urea derivatives in medicinal chemistry. The urea functional group's ability to form stable hydrogen bonds with biological targets made it a "privileged scaffold" in drug design. nih.govfrontiersin.org This led to the development of numerous pharmaceuticals containing the urea moiety for a wide range of applications, including anticancer, antibacterial, and antidiabetic agents. nih.gov This rich history of urea derivatives in drug discovery provides the context for the contemporary investigation of simpler analogs like this compound, which serve as foundational models for understanding more complex molecular interactions.

Significance of this compound as a Model Compound and Intermediate in Advanced Research

This compound's relatively simple structure, consisting of an ethyl group attached to a urea core, makes it an ideal model compound for studying fundamental chemical and biological processes. Its physicochemical properties, such as its solubility in water and its capacity for hydrogen bonding, are well-characterized, providing a reliable baseline for comparative studies. guidechem.com

In the field of protein chemistry, this compound is utilized to investigate the mechanisms of protein denaturation. researchgate.netdiva-portal.orgnih.govnih.gov While urea is a well-known denaturant, studying derivatives like this compound helps to elucidate the specific roles of hydrophobic and hydrophilic interactions in the unfolding process. By comparing the effects of urea, mthis compound (B154334), this compound, and butylurea, researchers can systematically probe how the addition of alkyl groups of increasing size influences the denaturation process. nih.gov These studies have revealed that the denaturation is driven by favorable direct interactions, both electrostatic and van der Waals forces, between the denaturant and the protein. nih.govresearchgate.net

Beyond its role as a model compound, this compound is a versatile chemical intermediate in organic synthesis. chemicalbook.com It serves as a building block for the creation of more complex molecules, including pharmaceuticals and other biologically active compounds. guidechem.comchemicalbook.comresearchgate.net Its reactive amine and amide groups allow for a variety of chemical transformations, making it a valuable precursor in the synthesis of diverse molecular architectures. The preparation of this compound itself can be achieved through methods such as the reaction of an amine with an isocyanate intermediate, a common strategy for forming urea derivatives. nih.govthieme-connect.com

Below is a table summarizing some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C3H8N2O
Molar Mass 88.11 g/mol
Melting Point 87-90 °C
Water Solubility Soluble
Appearance White to beige crystalline solid

Note: The data in this table is compiled from multiple sources. nih.govsigmaaldrich.comsigmaaldrich.com

Scope and Current Research Trajectories of this compound

The scientific inquiry into this compound is not confined to a single discipline but spans a range of fields, reflecting its versatility. Current research continues to build upon its foundational roles while exploring new and innovative applications.

Medicinal Chemistry: this compound continues to be relevant in the design and synthesis of new therapeutic agents. The urea scaffold is a key component in many approved drugs, particularly kinase inhibitors used in cancer therapy. frontiersin.org While this compound itself is not a therapeutic, its derivatives are actively being investigated for their potential as antimicrobial and anticancer agents. researchgate.net The fundamental understanding of how this compound interacts with biological molecules informs the design of more potent and selective drug candidates.

Biophysical Chemistry: The study of protein folding and stability remains a central theme. This compound, in conjunction with other urea derivatives, is used to probe the complex forces that govern protein structure. nih.gov Advanced spectroscopic techniques, such as circular dichroism, are employed to monitor the structural changes in proteins induced by denaturants like this compound and its byproducts in chemical reactions. nih.govresearchgate.net These studies are crucial for understanding diseases associated with protein misfolding and for the development of protein-based therapeutics.

Agricultural Science: Urea is the most widely used nitrogen fertilizer globally. mdpi.com Research into urea derivatives like this compound in an agricultural context includes their potential use as plant growth regulators. guidechem.com this compound has been shown to inhibit the biosynthesis of gibberellins, which are hormones that promote stem elongation, leading to more compact plant growth. guidechem.com Furthermore, understanding the environmental transformation of agrochemicals is critical, and this compound is a known transformation product of the fungicide Cymoxanil. nih.gov

Environmental Science: The fate and transport of pollutants are of increasing concern. The detection of urea and its derivatives in the environment, including the atmosphere, highlights the need to understand their role in the global nitrogen cycle. manchester.ac.uk As a transformation product of pesticides, the environmental presence and potential impact of this compound are subjects of ongoing research within the field of environmental cheminformatics, which seeks to identify and characterize pollutants. nih.govyoutube.com

Materials Science: Urea and its derivatives are used in the synthesis of various polymers and resins. nih.gov The ability of the urea group to form extensive hydrogen-bonding networks can be exploited to create materials with specific properties. While still a nascent area for this compound specifically, the principles learned from its fundamental interactions could be applied to the design of novel materials.

The following table presents a summary of research findings related to this compound across different fields:

Research AreaKey Findings
Protein Denaturation This compound contributes to protein unfolding through direct interactions, with van der Waals forces playing a significant role in the energetic difference between folded and unfolded states. nih.govresearchgate.net The solubilizing effect of alkylureas follows the trend: butylurea > this compound > mthis compound > urea. nih.gov
Organic Synthesis This compound serves as a versatile building block for synthesizing a range of pharmaceutical and biologically active compounds. chemicalbook.com Efficient methods for the synthesis of N-substituted ureas, including those derived from ethylamine (B1201723), have been developed. thieme-connect.com
Agricultural Chemistry This compound can act as a plant growth regulator by inhibiting gibberellin biosynthesis. guidechem.com It is also an environmental transformation product of the fungicide Cymoxanil. nih.gov
Bioconjugation Chemistry A byproduct of reactions using the coupling agent EDC is 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), which can interfere with circular dichroism measurements of protein secondary structure. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylurea
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InChI

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
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InChI Key

RYECOJGRJDOGPP-UHFFFAOYSA-N
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Canonical SMILES

CCNC(=O)N
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Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID20873854
Record name N-Ethylurea
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Molecular Weight

88.11 g/mol
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Physical Description

Solid; [Elite Foam MSDS]
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CAS No.

625-52-5
Record name Ethylurea
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Synthetic Methodologies and Advanced Derivatization Chemistry of Ethylurea

Mechanistic Pathways in Ethylurea (B42620) Synthesis

The formation of the this compound backbone can be achieved through several distinct mechanistic routes. These pathways primarily involve the construction of the urea (B33335) moiety from ethyl-containing precursors or the generation of reactive intermediates that subsequently incorporate the ethyl group.

Direct Urea Formation Reactions with Ethyl Precursors

The most straightforward methods for synthesizing this compound and its derivatives involve the direct reaction of an ethyl precursor with a carbonyl source or a complementary amine.

One common and direct pathway is the reaction of ethyl isocyanate with an amine. researchgate.netcommonorganicchemistry.com In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea linkage in a single, efficient step. researchgate.net This method is widely applicable for producing asymmetrically substituted ureas. For instance, reacting ethyl isocyanate with substituted 2-aminobenzothiazoles is a key step in synthesizing N-ethyl-N'-(benzothiazol-2-yl)urea derivatives. mdpi.com

Another direct approach involves the reaction of a primary amine, such as ethylamine (B1201723), with a cyanate (B1221674) salt, like potassium cyanate, often in an aqueous acidic medium. researchgate.netresearchgate.net The amine's nucleophilic addition to the isocyanic acid (HNCO), formed in situ from the cyanate, yields the final urea product. nih.gov While effective, isolating the final product in crystalline form can sometimes be challenging, with outcomes occasionally being syrupy or semi-solid. researchgate.net A similar transamidation reaction can occur between an amine and urea itself, especially in an aqueous solution at elevated temperatures. This process is believed to proceed through the in-situ formation of isocyanic acid from urea decomposition. nih.gov

Acylation Reactions and Intermediates

Many synthetic routes to this compound derivatives proceed through the formation of reactive intermediates, which are subsequently trapped by an amine or ethylamine. These multi-step pathways offer versatility and control over the final product's structure.

Isocyanate Intermediates from Rearrangement Reactions: Several classical name reactions in organic chemistry generate isocyanate intermediates, which are pivotal for urea synthesis. thieme-connect.comorganic-chemistry.org These include the Hofmann, Curtius, and Lossen rearrangements. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Hofmann Rearrangement: This reaction involves treating a primary amide with an oxidant like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. thieme-connect.comorganic-chemistry.org The amide rearranges to form an isocyanate in situ, which is immediately trapped by ammonia to yield the N-substituted urea. organic-chemistry.orgthieme-connect.comorganic-chemistry.org For example, propionamide (B166681) can be converted to 1-ethylurea in high yield using this method. thieme-connect.com

Curtius Rearrangement: This pathway starts with a carboxylic acid, which is converted to an acyl azide (B81097). commonorganicchemistry.com The acyl azide then rearranges upon heating to form the isocyanate, which can be reacted with an amine to produce the desired urea derivative. commonorganicchemistry.comorganic-chemistry.org

Lossen Rearrangement: In this method, a hydroxamic acid is converted into an isocyanate, which can then be used in urea synthesis. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Carbamate (B1207046) and Other Acyl Intermediates: Carbamates can serve as stable precursors to isocyanates. For example, heating N-alkyl-O-aryl carbamates, often generated from the reaction of diphenyl carbonate with primary amines, in the presence of a base can generate an isocyanate intermediate. thieme-connect.com This intermediate is then rapidly trapped by another amine to produce an unsymmetrical urea. thieme-connect.com Acyl carbamates are also useful intermediates that react with amines to yield N-acylureas. reading.ac.uk

The reaction of carboxylic acids with carbodiimides (e.g., DCC, EDC) forms a reactive O-acylisourea intermediate. ias.ac.in While this is typically used for amide bond formation, this intermediate can undergo an O→N acyl migration to form a stable N-acylurea. ias.ac.inresearchgate.net This pathway is particularly relevant in the synthesis of complex N-acylurea derivatives.

Stereochemical Considerations in this compound Derivative Synthesis

While the core this compound molecule is achiral, the synthesis of its derivatives can involve stereochemical challenges, particularly when new stereocenters or geometric isomers are formed. The spatial arrangement of substituents can be crucial for the biological activity of the final molecule.

A notable example is the synthesis of 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea. This reaction leads to the formation of only one of two possible diastereomers. X-ray analysis has confirmed that the product is exclusively the E-configuration isomer. This stereoselectivity indicates that the transition state leading to the E-isomer is significantly more stable than the one leading to the Z-isomer, dictating the final product's geometry. Such stereochemical control is a critical consideration in medicinal chemistry, where specific isomers often exhibit desired therapeutic effects while others may be inactive or even detrimental.

Synthesis of Substituted this compound Analogues

The core this compound structure can be extensively modified by introducing substituents on one or both nitrogen atoms. This derivatization is key to creating analogues with tailored chemical and biological properties.

N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives can be achieved using the general methodologies described previously. The choice of starting materials dictates the substitution pattern of the final product.

Unsymmetrical N,N'-Disubstituted Ethylureas: These are commonly prepared by reacting ethyl isocyanate with a primary or secondary amine (R¹R²NH). This approach allows for the introduction of a wide variety of alkyl, aryl, or heterocyclic groups onto the second nitrogen atom.

Symmetrical N,N'-Dithis compound: This can be synthesized by reacting ethylamine with a phosgene (B1210022) equivalent, where two molecules of the amine react with one carbonyl source.

N-Acylethylureas: These derivatives, which feature an acyl group attached to one of the urea nitrogens, can be synthesized through several routes. One method involves the reaction of an N-acylisocyanate with ethylamine. reading.ac.uk Alternatively, a carboxylic acid can be reacted with an ethyl-substituted carbodiimide, which proceeds through an O-acylisourea intermediate that rearranges to the final N-acylthis compound. ias.ac.in A two-step method involves first generating an N-(phenoxycarbonyl)benzamide intermediate from an isocyanate and phenol, which is then coupled with an amine. nih.gov

The following table summarizes some general approaches to N-substituted ureas.

Starting Material 1Starting Material 2Reagent/ConditionProduct Type
Ethyl IsocyanatePrimary/Secondary AmineInert Solvent (e.g., DCM, THF)N,N'-Disubstituted this compound
EthylaminePotassium CyanateAqueous AcidN-Ethylurea
PropionamidePIDA, AmmoniaMethanolN-Ethylurea
Carboxylic AcidEthylamineEDC, DCCN-Acyl-N'-ethylurea (via rearrangement)

This table represents generalized reaction schemes for the synthesis of N-substituted ureas.

Benzothiazole (B30560) Ethyl Urea Synthesis

A specific class of this compound derivatives that has garnered significant interest, particularly in medicinal chemistry, is benzothiazole ethyl ureas. These compounds are often synthesized for their potential biological activities. nih.govnih.gov

The most direct synthesis involves the reaction of a substituted 2-aminobenzothiazole (B30445) (2-ABT) with ethyl isocyanate. mdpi.com This reaction is typically carried out in a suitable solvent like 1,4-dioxane, sometimes with heating. nih.gov The reaction proceeds via the nucleophilic attack of the primary amino group of the benzothiazole onto the carbonyl carbon of the ethyl isocyanate. This method has been successfully used to synthesize a variety of N-(substituted-benzothiazol-2-yl)-N'-ethylureas. mdpi.com

An alternative route involves the functionalization of a pre-formed benzothiazole urea core. For example, N-(6-nitro-BT-2-yl)-N′-(ethyl)urea can be synthesized and the nitro group subsequently reduced to an amino group. This amino group can then be further functionalized, for instance, by acylation with reagents like ethyl oxalyl chloride, to produce a diverse library of derivatives. mdpi.com

The table below illustrates specific examples of benzothiazole ethyl urea synthesis.

2-ABT PrecursorReagentConditionsProductYield
6-nitro-2-aminobenzothiazoleEthyl isocyanate-N-(6-nitro-benzothiazol-2-yl)-N'-ethylurea-
5-(Benzyloxy)-7-bromo-2-aminobenzothiazoleEthyl isocyanate1,4-Dioxane, 80 °CN-(5-(Benzyloxy)-7-bromo-benzothiazol-2-yl)-N'-ethylurea75%

Data sourced from references mdpi.com and nih.gov.

Imidazopyridazine Ethyl Urea Synthesis

The synthesis of this compound derivatives of imidazopyridazine is not extensively documented in dedicated literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of both the imidazopyridazine core and N-substituted ureas. The general strategy involves the preparation of an amino-functionalized imidazopyridazine, which can then be converted to the corresponding this compound derivative.

A common route to the imidazo[1,2-b]pyridazine (B131497) skeleton involves the cyclocondensation of a 3-aminopyridazine (B1208633) with an α-haloketone. To introduce the necessary amino group for the subsequent urea formation, a starting material such as 3,6-diaminopyridazine could be utilized.

The proposed synthetic pathway would be a two-step process:

Synthesis of Amino-Imidazopyridazine: An appropriately substituted 3-aminopyridazine is reacted with an α-halocarbonyl compound. For instance, reacting 3-aminopyridazine with chloroacetaldehyde (B151913) would yield the parent imidazo[1,2-b]pyridazine. To incorporate a site for urea formation, one would start with an aminated pyridazine (B1198779) precursor.

Formation of the this compound Moiety: The resulting amino-imidazopyridazine can then be converted to the target this compound derivative. A standard and efficient method for this transformation is the reaction of the amino group with ethyl isocyanate in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Alternatively, a more controlled, phosgene-free method would involve reaction with N,N'-carbonyldiimidazole (CDI) to form an activated carbamoyl-imidazole intermediate, followed by reaction with ethylamine.

A general representation of the second step is depicted below:

Imidazopyridazine-NH₂ + CH₃CH₂NCO → Imidazopyridazine-NH-CO-NH-CH₂CH₃

This modular approach allows for the synthesis of a variety of substituted imidazopyridazine ethyl ureas by modifying either the pyridazine starting material or the isocyanate reactant.

Triazolopyridine Ethyl Urea Synthesis

Similar to the imidazopyridazine derivatives, the direct synthesis of triazolopyridine ethyl ureas is not a common topic in scientific literature. A rational synthetic approach would therefore involve the initial synthesis of an amino-triazolopyridine scaffold, followed by the introduction of the this compound group. The specific isomer of the triazolopyridine core (e.g., digitellinc.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine or digitellinc.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine) dictates the initial synthetic strategy.

For the widely studied digitellinc.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine system, a common synthetic method is the cyclization of a 2-hydrazinopyridine (B147025) derivative. To obtain the required amino precursor, one could start with a 2-hydrazinopyridine bearing a protected amino group elsewhere on the pyridine (B92270) ring.

The proposed synthetic pathway is as follows:

Synthesis of Amino-Triazolopyridine: A substituted 2-hydrazinopyridine is reacted with a one-carbon synthon, such as formic acid or a derivative, to facilitate cyclization into the triazole ring.

Formation of the this compound Moiety: The amino group on the triazolopyridine core is then reacted to form the this compound. This is typically achieved by treating the amino-triazolopyridine with ethyl isocyanate. The reaction is generally straightforward and provides the desired product in good yield.

This synthetic strategy offers flexibility, allowing for the introduction of various substituents on the pyridine ring to modulate the properties of the final this compound compound.

Catalytic Approaches in this compound and Derivative Synthesis

Catalyst Systems for Biginelli-Type Reactions Involving this compound

The Biginelli reaction is a cornerstone of multicomponent reactions, traditionally involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This reaction can be readily adapted to use N-substituted ureas, such as this compound, to produce N1-substituted DHPMs. The efficiency and yield of this reaction are often highly dependent on the catalyst employed. A wide array of both Brønsted and Lewis acid catalysts have been explored to improve reaction times and yields. wikipedia.orgorganic-chemistry.org

Catalyst systems can be broadly categorized as follows:

Brønsted Acids: Simple protic acids like HCl and H₂SO₄ were used in the original Biginelli protocol. More modern approaches have utilized catalysts like p-toluenesulfonic acid (p-TSA) and sulfamic acid.

Lewis Acids: A vast number of Lewis acids have been shown to be effective catalysts. These include metal triflates (e.g., Yb(OTf)₃, In(OTf)₃), metal halides (e.g., InCl₃, FeCl₃·6H₂O, ZnCl₂, TaBr₅, BiCl₃), and other metal salts like Mn(OAc)₃. researchgate.netias.ac.in Boron trifluoride etherate (BF₃·OEt₂) is also a commonly used and effective catalyst. wikipedia.orgias.ac.in

Heterogeneous and "Green" Catalysts: To facilitate catalyst recovery and promote more environmentally benign processes, solid-supported acids and other greener catalysts have been developed. Examples include silica-supported sulfuric acid, KSF clay, and even natural catalysts like orange juice. researchgate.net Solvent-free conditions, often coupled with microwave irradiation, have also proven highly effective. researchgate.net

The choice of catalyst can significantly impact the reaction conditions and outcomes. The table below summarizes various catalyst systems applicable to the Biginelli reaction, which can be adapted for use with this compound.

Catalyst SystemTypical SolventTemperature (°C)Typical Yield (%)Reference
Lewis Acids
Yb(OTf)₃Acetonitrile (B52724) / NoneReflux / 10085-96 organic-chemistry.org
InCl₃THFReflux88-95 organic-chemistry.org
B(C₆F₅)₃ (1 mol%)EthanolReflux90-95 ias.ac.in
FeCl₃·6H₂ONone10081-95 researchgate.net
Brønsted Acids
p-TSAEthanolReflux75-88 researchgate.net
Heterogeneous
KSF ClayNoneMW (900W)85-95 researchgate.net
Other
Microwave (No Catalyst)NoneMWup to 98 researchgate.net

Metal-Organic Framework (MOF) Ligands in this compound Functionalization

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Their high surface area and tunable pore environments make them excellent candidates for heterogeneous catalysis. Incorporating functional groups, such as urea or its derivatives, into the organic linkers of a MOF can create highly active and selective catalytic sites.

The urea moiety is a powerful hydrogen-bond donor. When integrated into a MOF structure, it can act as an organocatalyst, activating substrates through hydrogen bonding. nih.gov While specific examples detailing the use of this compound as a functional ligand are scarce, the principle has been well-established with urea and other substituted ureas. digitellinc.comrsc.orghhu.de

The functionalization can be achieved in two primary ways:

Pre-synthetic functionalization: A linker molecule containing the this compound group is synthesized first and then used in the solvothermal synthesis of the MOF.

Post-synthetic modification (PSM): A pre-existing MOF containing a reactive group (e.g., an amino group) is modified by reacting it with a reagent like ethyl isocyanate to introduce the this compound functionality. digitellinc.comrsc.org This method allows for the precise installation of catalytic groups within a well-defined framework.

These this compound-functionalized MOFs could serve as heterogeneous catalysts for a range of reactions, such as Friedel-Crafts alkylations, where hydrogen bonding is key to activating the electrophile. nih.gov The ethyl group, compared to a simple urea, might influence the catalytic pocket's steric environment or solubility characteristics without fundamentally altering the hydrogen-bonding catalytic mechanism.

Homogeneous and Heterogeneous Catalysis in Urea Chemistry

The synthesis of N-substituted ureas, including this compound, often relies on catalytic methods to achieve efficiency and selectivity, particularly when avoiding hazardous reagents like phosgene. Catalysis in this context can be divided into homogeneous and heterogeneous approaches.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Many methods for forming the urea bond fall into this category.

Oxidative Carbonylation: Amines can be reacted with carbon monoxide and an oxidant in the presence of a transition metal catalyst (e.g., palladium, bismuth selenide) to form ureas. researchgate.net This method is atom-economical.

Iron-Catalyzed Reactions: Iron complexes have been developed as catalysts for the synthesis of N-substituted ureas from urea and various amines, offering a more sustainable alternative to noble metal catalysts. researchgate.net

Organocatalysis: While less common for synthesis, certain urea derivatives themselves can act as organocatalysts, for example, in promoting amidation reactions.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and recycling, aligning with the principles of green chemistry.

Metal Oxides: Mixed metal oxides, such as CaO-MgO, have been employed as solid catalysts for reactions involving urea, such as alcoholysis. researchgate.net

Functionalized Supports: Catalytic species can be immobilized on solid supports like silica (B1680970) or polymers.

MOF-based Catalysts: As discussed in section 2.3.2, MOFs containing urea functionalities are a prime example of heterogeneous organocatalysts where the active sites are part of a solid framework. nih.gov

Topological Insulators: Bismuth selenide (B1212193) (Bi₂Se₃) nanoparticles have been shown to act as a heterogeneous catalyst for the oxidative carbonylation of amines to form urea derivatives with high efficiency at low temperatures. researchgate.net

These catalytic methods provide versatile routes to this compound and its derivatives, with the choice between homogeneous and heterogeneous systems often depending on factors like desired scale, cost, and the importance of catalyst recyclability.

Green Chemistry Perspectives in this compound Synthesis

Traditional methods for synthesizing this compound and other N-substituted ureas often involve hazardous reagents such as phosgene or isocyanates, which raises significant environmental and safety concerns. Green chemistry principles encourage the development of alternative synthetic routes that are safer, more efficient, and environmentally benign.

Key green approaches to this compound synthesis include:

Avoiding Hazardous Reagents: The primary goal is to replace phosgene and isocyanates. Several phosgene substitutes have been developed, including N,N'-carbonyldiimidazole (CDI) and triphosgene, which are solids and easier to handle.

Using Benign Solvents: A significant advance is the use of water as a solvent. A simple and scalable method involves the nucleophilic addition of amines to potassium isocyanate in water, often without the need for an organic co-solvent or catalyst. semanticscholar.orgnih.gov This process is mild, efficient, and purification is often simplified to filtration.

Catalytic Routes with Greener Reagents: The catalytic carbonylation of amines using carbon monoxide or, more preferably, carbon dioxide (CO₂) as the carbonyl source represents a highly atom-economical approach. While CO is toxic, CO₂ is abundant, non-toxic, and its utilization contributes to carbon capture efforts.

Energy Efficiency: The use of microwave irradiation or solvent-free reaction conditions can significantly reduce reaction times and energy consumption, as seen in some Biginelli reactions. researchgate.net

Alternative Synthetic Pathways: Methods like the Hofmann rearrangement of primary amides in the presence of an ammonia source can generate the isocyanate intermediate in situ, avoiding its direct handling and providing a straightforward route to N-substituted ureas.

These green methodologies not only reduce the environmental impact of chemical production but can also lead to more cost-effective and safer manufacturing processes for this compound and related compounds.

Reaction Mechanisms and Chemical Reactivity of Ethylurea

Nucleophilic Reactivity of the Urea (B33335) Moiety in Ethylurea (B42620)

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. However, this nucleophilicity is tempered by the delocalization of these electrons into the adjacent carbonyl group, a resonance effect common to amides. Despite this, this compound readily participates in reactions with suitable electrophiles.

This compound can react with acyl compounds, such as acid chlorides and anhydrides, through a nucleophilic acyl substitution pathway. This reaction proceeds via a characteristic two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated when a nitrogen atom of this compound, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl compound. This leads to the breaking of the carbonyl π-bond and the formation of a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group (e.g., a chloride ion from an acyl chloride) is expelled. masterorganicchemistry.comlibretexts.org

The net result is the formation of a new N-acyl this compound, effectively transferring the acyl group to the this compound molecule. This mechanism is fundamental to the synthesis of various urea derivatives.

This compound undergoes condensation reactions with carbonyl compounds, particularly in the presence of an acid catalyst. A prominent example is its participation in Biginelli-type reactions. wikipedia.orgwisdomlib.org This is a one-pot, three-component condensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or urea derivative.

In this reaction, N-ethylurea has been successfully used to synthesize a variety of dihydropyrimidinones. nih.gov The reaction proceeds through a series of steps, including the formation of an N-acylimmonium ion intermediate from the aldehyde and this compound, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final heterocyclic product. wikipedia.org The use of N-ethylurea in this reaction demonstrates its utility in building complex molecular scaffolds. nih.gov

The table below summarizes the yields of a specific Biginelli-type reaction using N-ethylurea with phenylacetaldehyde (B1677652) and various aromatic aldehydes. nih.gov

EntryAromatic AldehydeProductYield (%)
1p-Nitrobenzaldehyde4r72
2p-Chlorobenzaldehyde4s65
3p-Bromobenzaldehyde4t68
4Benzaldehyde4u58
5p-Methylbenzaldehyde4v61

Data sourced from an iodine-catalyzed, one-pot, three-component reaction. nih.gov

Hydrolytic Degradation Mechanisms of this compound

This compound can be broken down into smaller components through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acidic Hydrolysis: In the presence of strong aqueous acids, the hydrolysis of this compound proceeds via a mechanism where the rate-determining step is dependent on the acidity of the solution. At lower acid concentrations, the slow step involves the attack of water on the free, unprotonated this compound molecule. As the acidity increases, the carbonyl oxygen of this compound becomes protonated, which activates the carbonyl carbon towards nucleophilic attack by water. At high acidities, the rate-determining step shifts to the attack of water on this protonated conjugate acid.

Basic Hydrolysis: Under basic or alkaline conditions, the degradation of this compound is expected to proceed through a nucleophilic acyl substitution mechanism, analogous to the saponification of esters and amides. masterorganicchemistry.com The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of this compound. This addition forms a tetrahedral intermediate, which subsequently collapses. The C-N bond cleaves, expelling an ethylamido or amido group, which is then protonated by the solvent (water) to yield ethylamine (B1201723) and isocyanic acid (which further hydrolyzes to ammonia (B1221849) and carbon dioxide) or their corresponding conjugate bases. This pathway is generally considered irreversible because the final deprotonation step of the carboxylic acid intermediate (carbonic acid) is highly favorable. chemistrysteps.com

Intermolecular Interactions and Complex Formation

The structure of this compound, with its combination of hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allows it to engage in significant intermolecular interactions.

This compound molecules can self-assemble into extended networks through hydrogen bonding. The two N-H protons on the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen acts as a strong hydrogen bond acceptor. This allows for the formation of chains or more complex two-dimensional and three-dimensional architectures in the solid state. In these networks, it is common for the carbonyl oxygen of one molecule to accept hydrogen bonds from the N-H groups of one or two adjacent molecules. The presence of the ethyl group can introduce steric effects that may influence the specific geometry and robustness of these hydrogen-bonded frameworks compared to those formed by unsubstituted urea.

This compound-Water Cluster Interactions

The interaction of this compound with water is dictated by the dual nature of the molecule: the hydrophilic urea group and the hydrophobic ethyl substituent. This structure allows for complex interactions within an aqueous environment, influencing the local structure of water through hydrogen bonding and hydrophobic effects.

The urea moiety of this compound is a potent participant in hydrogen bonding. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the hydrogen atoms on the two nitrogen atoms act as hydrogen bond donors. In aqueous solutions, this compound can integrate into the water's hydrogen-bonding network. Molecular dynamics simulations and spectroscopic studies on similar short-chain ureas suggest that water molecules form a hydration shell around the solute. nih.govresearchgate.net Water molecules can donate hydrogen bonds to the this compound carbonyl oxygen and accept hydrogen bonds from its N-H groups. mdpi.comresearchgate.net

Research on urea solutions has shown that a small fraction of water molecules can become strongly immobilized, forming specific complexes with urea, while the dynamics of the majority of water molecules remain largely unaffected. nih.gov It is hypothesized that a similar mechanism occurs with this compound, where specific water molecules are tightly bound to the urea functional group, while others rearrange to accommodate the ethyl chain.

Table 1: Hydrogen Bonding Capabilities of this compound Functional Groups

Functional GroupTypeRole in Hydrogen BondingPotential Interactions with Water
Carbonyl (C=O)PolarHydrogen Bond AcceptorAccepts up to two hydrogen bonds from water molecules.
Amine (NH₂)PolarHydrogen Bond DonorDonates hydrogen bonds to oxygen atoms of water molecules.
Imine (NH)PolarHydrogen Bond DonorDonates a hydrogen bond to an oxygen atom of a water molecule.
Ethyl (CH₂CH₃)NonpolarHydrophobicInduces local ordering of water molecules (hydrophobic hydration).

Photochemical Reactivity and Degradation Pathways

The photochemical degradation of this compound in the environment is a critical aspect of its fate, although specific studies on this compound are limited. However, its reactivity can be inferred from research on more complex urea-based compounds, such as phenylurea and sulfonylurea herbicides. rsc.orgresearchgate.netmdpi.com Photodegradation can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) in the water that generate reactive species like hydroxyl radicals. rsc.org

This compound is known to be an environmental transformation product of the pesticide Cymoxanil, which highlights its potential presence and subsequent degradation in aquatic and soil environments. nih.gov The urea functional group itself is relatively stable, but the molecule can be targeted by highly reactive species.

Potential photochemical degradation pathways for this compound are likely to involve:

N-De-ethylation: Cleavage of the bond between the ethyl group and the nitrogen atom, which would yield urea and a corresponding ethyl fragment that could be oxidized to acetaldehyde (B116499) or acetic acid.

Urea Bridge Cleavage: The C-N bonds of the urea moiety can be broken. This could lead to the formation of ethylamine, ammonia, and carbon dioxide upon complete mineralization.

Hydroxylation: The addition of a hydroxyl group to the ethyl chain, initiated by reactive oxygen species, could form hydroxythis compound.

Oxidation: Further oxidation of the molecule can lead to the formation of smaller organic fragments and ultimately mineralization to ammonia, nitrate, carbon dioxide, and water. nih.gov

Studies on related benzoylurea (B1208200) pesticides have shown that common degradation pathways include the cleavage of the urea bridge, dehalogenation, and hydroxylation. nih.gov Similarly, the photolysis of N-chlorourea, an intermediate of urea chlorination, results in the formation of ammonia and nitrate, suggesting a plausible fate for the nitrogen atoms from the this compound backbone. nih.gov

Table 2: Proposed Photochemical Degradation Pathways and Potential Products of this compound

Degradation PathwayDescriptionMajor Intermediate ProductsFinal Mineralization Products
Direct Photolysis Absorption of UV radiation leading to bond cleavage.Acetaldehyde, Urea, EthylamineAmmonia, Nitrate, Carbon Dioxide, Water
Indirect Photolysis Reaction with photochemically generated reactive species (e.g., •OH).Hydroxythis compound, Urea, EthylamineAmmonia, Nitrate, Carbon Dioxide, Water
N-De-ethylation Cleavage of the C-N bond attached to the ethyl group.Urea, AcetaldehydeAmmonia, Nitrate, Carbon Dioxide, Water
Urea Bridge Cleavage Scission of the C-N bonds within the urea core structure.Ethylamine, EthanolamineAmmonia, Nitrate, Carbon Dioxide, Water

Biological Activities and Pharmacological Research of Ethylurea Derivatives

Mechanisms of Action on Biological Targets

Research into ethylurea (B42620) and its derivatives has unveiled a range of biological activities, primarily centered on the inhibition of specific enzymes crucial to various pathological and physiological processes. The this compound moiety serves as a versatile scaffold, allowing for chemical modifications that enable targeted interactions with the active sites of several key enzymes. This section details the specific mechanisms by which these compounds exert their inhibitory effects on various biological targets.

Enzyme Inhibition Mechanisms

The primary mechanism of action for most biologically active this compound derivatives is enzyme inhibition. These compounds have been shown to interfere with the catalytic activity of enzymes in bacteria, plants, and mammals through various interaction modes, including competitive and allosteric inhibition. The subsequent subsections explore these mechanisms in detail for specific enzyme targets.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology during replication and transcription, making them validated targets for antibacterial agents. nih.govrsc.org These enzymes are heterotetrameric complexes; DNA gyrase is composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. uq.edu.au The GyrB and ParE subunits contain a highly conserved ATP-binding site that is critical for the enzymes' function. nih.gov

This compound derivatives have emerged as a significant class of synthetic inhibitors that target this ATP-binding site on both GyrB and ParE. nih.gov By acting as competitive inhibitors of ATP, these compounds block the energy-dependent steps of the topoisomerase catalytic cycle, preventing DNA supercoiling and decatenation, which are vital for bacterial cell survival. uq.edu.auacs.org This dual-targeting capability is a key advantage, as it is expected to lead to a lower frequency of spontaneous resistance development compared to single-target agents. nih.govuq.edu.au

Structure-activity relationship studies have led to the development of several potent this compound-based scaffolds, including benzimidazole (B57391) ureas, benzothiazole (B30560) ethyl ureas, and triazolopyridine ethyl ureas. nih.govnih.gov For instance, a high-throughput screen identified a benzimidazole carbamate (B1207046) as a modest inhibitor of S. aureus GyrB. nih.gov Subsequent structure-guided design and optimization led to benzimidazole urea (B33335) derivatives with potent, dual-targeting activity against both Gyrase and Topoisomerase IV, demonstrating efficacy in rodent infection models. nih.gov Similarly, novel benzothiazole ethyl urea-based small molecules have been shown to potently inhibit the ATPase activity of both GyrB and ParE. uq.edu.aumdpi.com

CompoundTarget Enzyme (Source)IC₅₀ (µg/mL)
Compound A E. coli DNA Gyrase (GyrB)0.046
E. coli Topoisomerase IV (ParE)0.0033
Compound B E. coli DNA Gyrase (GyrB)0.026
E. coli Topoisomerase IV (ParE)0.0035
Novobiocin E. coli DNA Gyrase (GyrB)0.081
E. coli Topoisomerase IV (ParE)0.038

Table 1. In vitro inhibitory activity (IC₅₀) of benzothiazole ethyl urea derivatives (Compound A and B) and the control antibiotic Novobiocin against the ATPase function of bacterial type II topoisomerases. Data sourced from Stokes et al. (2013). mdpi.com

The ethyl urea moiety is crucial for the interaction with the enzyme's active site. Crystallographic studies have shown that it forms key hydrogen bond interactions within the ATP-binding pocket of GyrB and ParE, mimicking the binding of the natural substrate. nih.gov The development of these dual-target inhibitors represents a promising strategy to combat the rise of bacterial resistance to existing antibiotic classes like the fluoroquinolones, which target the GyrA and ParC subunits. nih.govnih.gov

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. youtube.comumn.edu This activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori and contributes to the formation of infection-induced urinary stones. umn.edu Therefore, urease inhibitors are of significant interest for therapeutic applications.

This compound itself has been studied as a direct inhibitor of urease. A kinetic study on jack bean urease demonstrated that this compound acts as a competitive inhibitor. researchgate.net This mechanism is attributed to its structural similarity to the natural substrate, urea, allowing it to bind to the enzyme's active site but not undergo catalysis, thereby blocking access for urea. The study determined the dissociation constant (Ki) for the enzyme-inhibitor complex, providing a quantitative measure of its inhibitory potency. researchgate.net

InhibitorEnzyme SourceInhibition TypeKᵢ (mM)
This compound Jack Bean UreaseCompetitive26
N,N-dimthis compound Jack Bean UreaseCompetitive28

Table 2. Inhibition kinetics of this compound and N,N-dimthis compound against jack bean urease at pH 7.0. Data sourced from Saboury & Moosavi-Movahedi (1997). researchgate.net

The principle of using substrate analogues as urease inhibitors is a well-established strategy. youtube.com Compounds that mimic the structure of urea can occupy the active site, which contains two nickel ions essential for catalysis. youtube.com By competitively binding to this site, this compound prevents the formation of the enzyme-substrate complex, thereby inhibiting the hydrolysis reaction.

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular functions, including cell growth, proliferation, and survival. researchgate.netnih.gov Hyperactivation of this pathway is one of the most common alterations in human cancers, making PI3K a key target for anticancer drug development. nih.govnih.gov

While research specifically detailing this compound as a PI3K or mTOR inhibitor is limited, studies on structurally related compounds highlight the potential of the urea moiety as a scaffold for designing potent kinase inhibitors. A study focused on developing novel PI3K inhibitors reported a dihydropyrrolopyrimidine derivative featuring a phenylurea moiety. nih.gov This compound demonstrated strong PI3K enzyme inhibitory activity. The research highlighted how modifications to the phenylurea portion of the molecule, such as introducing ortho substituents, could break molecular planarity and significantly improve the compound's water solubility and pharmacokinetic profile without sacrificing its potent inhibitory action. nih.gov

The mechanism of such inhibitors is typically ATP-competitive, where the compound occupies the ATP-binding pocket of the PI3K catalytic subunit (p110), preventing the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov Since mTOR is a key downstream effector of PI3K, inhibiting PI3K effectively blocks the activation of the entire downstream signaling cascade. The successful use of a phenylurea scaffold in a potent PI3K inhibitor suggests that derivatives of this compound could be rationally designed to target the ATP-binding sites of PI3K or other kinases within the pathway. nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in inflammation and pain signaling pathways. wikipedia.orgnih.gov It metabolizes endogenous anti-inflammatory and analgesic lipid signaling molecules known as epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). wikipedia.org By inhibiting sEH, the levels of beneficial EETs can be maintained, leading to reduced inflammation and pain. nih.gov

Urea-based compounds, including sulfonyl urea derivatives, have been identified as a prominent class of potent sEH inhibitors. wikipedia.org The central urea motif is a key structural feature that interacts with the enzyme's active site. The mechanism of inhibition involves the urea's oxygen atom forming a hydrogen bond with a key tyrosine residue, while the two urea nitrogens interact with the catalytic aspartate residues of the sEH active site. This interaction mimics the transition state of the natural substrate hydrolysis and effectively blocks the enzyme's catalytic activity.

Research has led to the synthesis and evaluation of sulfonyl urea derivatives with potent inhibitory activity against both human and mouse sEH. wikipedia.orgnih.gov For example, one study identified a compound, designated 4f, that showed promising sEH inhibitory potential and subsequently demonstrated anti-inflammatory efficacy in a mouse model of acute lung injury. wikipedia.org The development of these urea-based inhibitors validates the role of sEH in inflammatory diseases and establishes the urea scaffold as a viable template for designing new therapeutic agents targeting this enzyme. wikipedia.orgnih.gov

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. johnshopkins.edu This action leads to chromatin compaction and transcriptional repression, playing a crucial role in epigenetic regulation. johnshopkins.edu The dysregulation of HDACs is linked to the development of various cancers, making HDAC inhibitors a promising class of anticancer agents. nih.govuq.edu.au

Research has shown that the urea scaffold can be incorporated into potent and selective HDAC inhibitors. nih.gov One study discovered that an aryl urea compound was a modest, non-selective HDAC inhibitor. uq.edu.au Through structure-activity relationship studies, researchers found that adding substituents to the nitrogen atom of the urea linker could significantly increase both the potency and selectivity for a specific isoform, HDAC6. nih.gov The introduction of a branched linker motif allows for specific interactions with the enzyme surface, leading to enhanced selectivity. nih.gov For example, compound 5g, an n-butyl substituted aryl urea, was found to be a low nanomolar inhibitor of HDAC6 with approximately 600-fold selectivity over HDAC1. uq.edu.auresearchgate.net These selective inhibitors were shown to decrease the growth of melanoma tumor cells. uq.edu.au

CompoundSubstitution on Urea NitrogenHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity (HDAC1/HDAC6)
5g n-Butyl1.1 ± 0.1660 ± 100~600
5h Phenethyl2.0 ± 0.51100 ± 200~550
5e Methoxypropyl2.1 ± 0.3900 ± 100~428
5f Hydroxyethyl4.0 ± 0.8300 ± 50~75

Table 3. Inhibitory activity and selectivity of aryl urea derivatives against HDAC6 and HDAC1. Data sourced from Bergman et al. (2012). nih.govuq.edu.auresearchgate.net

Protein Arginine Methyltransferase (PRMT) Modulation

Protein arginine methyltransferases (PRMTs) are enzymes that catalyze the transfer of methyl groups to arginine residues on histones and other proteins. This post-translational modification is a key epigenetic mark involved in regulating gene expression, signal transduction, and DNA repair.

The urea functionality has been explored as a scaffold for designing modulators of PRMTs. In one study, a series of symmetrical ureas were synthesized as analogues of AMI-1, a known inhibitor of PRMT1. The goal was to investigate their inhibitory profile against PRMT1 and PRMT5. The enzymatic assays revealed that most of the synthesized urea compounds had a weak inhibitory effect on the activity of both PRMT1 and PRMT5. However, the study demonstrated that an acyclic urea derivative that showed the strongest inhibition of PRMT1 activity also had the greatest effect on the expression of certain androgen receptor target genes, suggesting a link between its enzymatic activity and its biological effect in cells. This research establishes that the urea scaffold can be used to target PRMTs, although further optimization is required to achieve high potency.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.orgnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including neurological diseases, inflammation, and cancer, as it increases 2-AG levels and reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923). nih.govnih.govmdpi.com

Urea derivatives have emerged as a significant scaffold for the development of MAGL inhibitors. mdpi.com Notably, triazole urea derivatives have shown potent and selective inhibition of MAGL. nih.gov An example is JJKK048, a triazole urea derivative that potently inhibits MAGL with a half-maximal inhibitory concentration (IC50) value of 0.36 nM and demonstrates high selectivity over other related enzymes like fatty acid amide hydrolase (FAAH) and α/β hydrolase domain 6 (ABHD6). mdpi.com The urea functionality is crucial for the interaction with the enzyme's active site, often forming a carbamylated adduct with the catalytic serine residue (Ser122), leading to inhibition. mdpi.com The development of reversible MAGL inhibitors is also an area of active research to potentially minimize side effects associated with chronic, irreversible inhibition. mdpi.comresearchgate.net

Table 1: Examples of Urea-Based MAGL Inhibitors
CompoundScaffold TypeInhibition Potency (IC50)MechanismReference
SAR629Piperazine-Triazole UreaNanomolar rangeForms carbamylated adduct with Ser122 mdpi.com
JJKK048Triazole Urea0.36 nMPotent and selective mdpi.com

Dopamine (B1211576) Receptor Interactions

Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are critical targets for treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia. nih.govresearchgate.net The urea functional group is present in several compounds that interact with dopamine receptors. nih.gov

A prominent example is Lisuride, an ergot-related urea-based compound that functions as a dopamine agonist and is used in the therapy for Parkinson's disease. nih.gov The urea moiety in such molecules is capable of forming stable hydrogen bonds with the receptor's binding pocket, which is a key element for their biological activity and molecular recognition. nih.gov The development of hybrid molecules, which combine a known dopamine agonist moiety with other chemical fragments, is an ongoing strategy to create compounds with preferential affinity for specific dopamine receptor subtypes, such as the D3 receptor. nih.gov

DNA Alkylation and Mutagenesis Mechanisms

Certain this compound derivatives are potent alkylating agents, with N-nitroso-N-ethylurea (ENU) being the most extensively studied example. wikipedia.org Alkylating agents damage DNA by transferring an ethyl group to nucleobases. wikipedia.orgmdpi.com ENU acts primarily through a SN1 type reaction, forming various DNA adducts, most notably at extracyclic oxygen atoms. mdpi.comnih.gov

The most critical lesion for mutagenesis is O6-ethylguanine (O6EtG), which mispairs with thymine (B56734) during DNA replication. mdpi.comnih.gov This mispairing leads to G:C to A:T transition mutations after subsequent rounds of DNA synthesis. youtube.com ENU is also known to induce A:T to T:A transversions. nih.gov Due to its high efficiency in inducing point mutations, ENU is widely used in genetic research to create animal models for human diseases. wikipedia.orgnih.gov It primarily targets spermatogonial stem cells, making it an effective tool for generating heritable mutations in mice. wikipedia.org The mutagenic and cytotoxic effects of the O6EtG lesions are mediated in vertebrates by the mismatch repair system, which can lead to the formation of single and double-strand breaks through futile repair cycles. nih.gov

Modulation of Cell Signaling Pathways

This compound derivatives can significantly impact cellular function by modulating key signaling pathways, particularly those involved in the response to cellular stress and damage.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. frontiersin.org While direct studies extensively detailing the effects of simple this compound on NF-κB are limited, related urea and thiourea (B124793) derivatives have been shown to alter cancer cell signaling pathways. mdpi.com For instance, certain urea-thiourea hybrids have demonstrated anti-inflammatory properties by inhibiting PI3K activation and reducing the production of proinflammatory cytokines in macrophages. mdpi.com Given that the NF-κB pathway is a critical component of the inflammatory response, these findings suggest a potential area for future investigation into how this compound derivatives might regulate NF-κB activity. frontiersin.orgmdpi.com

In response to DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to coordinate cell cycle arrest, DNA repair, or apoptosis. nih.govmdpi.com The ethylating agent N-nitroso-N-ethylurea (NEU) has been shown to be a potent activator of this cascade. nih.govnih.gov

NEU-induced DNA damage, in the form of single and double-strand breaks, triggers the rapid activation of major apical kinases of the DDR, namely Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). nih.govnih.gov These kinases, in turn, phosphorylate and activate their downstream targets, the checkpoint kinases Chk2 and Chk1, respectively. nih.govmdpi.com Studies show that NEU treatment leads to a temporally controlled activation of these pathways, with Chk2 activation preceding Chk1 phosphorylation, and that the activation is dependent on the cell cycle phase. nih.govnih.gov For instance, Chk2 is primarily activated during the G2-M phase, whereas the S phase shows immediate Chk1 phosphorylation followed by a delayed Chk2 response. nih.gov This activation of DNA damage checkpoints is crucial for allowing the cell time to repair the ethylation-induced lesions. mdpi.com

Table 2: Effect of N-nitroso-N-ethylurea (NEU) on DNA Damage Checkpoint Kinases
KinasePrimary Upstream ActivatorEffect of NEUCell Cycle Phase DependenceReference
ATMDouble-Strand BreaksActivated- nih.gov
ATRSingle-Strand BreaksActivated- nih.gov
Chk2ATMPhosphorylated/ActivatedPrimarily G2-M phase nih.govnih.gov
Chk1ATRPhosphorylated/ActivatedPrimarily S phase nih.govnih.gov

Anti-Amyloidogenic Activity and Fibrillization Inhibition

Amyloidosis involves the misfolding and aggregation of proteins into insoluble fibrils, which is characteristic of several diseases, including type 2 diabetes. researchgate.netnih.gov In this context, the aggregation of Islet Amyloid Polypeptide (IAPP) contributes to pancreatic β-cell dysfunction. nih.gov

Derivatives of this compound, specifically N-phenyl-N′-(2-ethyl)ureas (EUs), have been identified as inhibitors of IAPP fibrillization. researchgate.netnih.govcdnsciencepub.com In vitro studies using techniques such as the Thioflavin T (ThT) fluorescence assay have demonstrated that certain EU compounds can significantly inhibit the formation of IAPP fibrils. researchgate.netnih.gov Specific derivatives, such as EU-362 and EU-418, not only impeded fibril formation but also protected pancreatic MIN-6 cells from the cytotoxic effects of amyloid aggregates. researchgate.netnih.govcdnsciencepub.com Further research has indicated that EU-362 can interfere with the early stages of aggregation by abrogating the oligomerization of IAPP. cdnsciencepub.com The anti-amyloidogenic activity of these molecules appears to be enhanced by increasing the nucleophilic potency of the aryl moiety attached to the urea structure. researchgate.netnih.gov

Table 3: Anti-Amyloidogenic Activity of Selected this compound Derivatives
CompoundTarget ProteinObserved EffectAssay MethodReference
EU-362Islet Amyloid Polypeptide (IAPP)Inhibited fibril formation, protected cells from cytotoxicity, abrogated oligomerizationThT assay, Cell survival assay, PIUCP assay researchgate.netnih.govcdnsciencepub.com
EU-418Islet Amyloid Polypeptide (IAPP)Inhibited fibril formation, protected cells from cytotoxicityThT assay, Cell survival assay researchgate.netnih.govcdnsciencepub.com

Therapeutic Potential and Drug Design Principles

The therapeutic efficacy of this compound derivatives is intrinsically linked to their structural ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors. This interaction is crucial for modulating their activity and eliciting a pharmacological response. Researchers have capitalized on this by synthesizing a multitude of this compound analogs to probe structure-activity relationships and optimize their therapeutic profiles.

This compound derivatives have emerged as a promising class of antibacterial agents, particularly in the fight against resistant bacterial strains. A key mechanism of action for these compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential for bacterial DNA replication. uea.ac.uk

Benzothiazole ethyl urea derivatives have been developed to inhibit both GyrB and ParE with IC50 values of less than 0.1 μg/mL. These compounds have demonstrated antibacterial activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.12 μg/mL. nih.gov Another notable group, the imidazopyridine ethyl ureas, has shown good activity against Gram-positive organisms, including fluoroquinoline-resistant S. pneumoniae. uea.ac.uk

Research has also explored novel this compound derivatives of thiazoles. While some of these compounds exhibited potent inhibition of E. coli DNA gyrase in the low micromolar range, their antibacterial activity was sometimes hampered by bacterial efflux pumps. For instance, one promising compound showed a MIC of 50 μM against an efflux pump-defective strain of E. coli, suggesting that overcoming efflux mechanisms is a critical aspect of drug design for this class of compounds. nih.gov Furthermore, certain aryl urea derivatives have shown activity against carbapenemase-producing Klebsiella pneumoniae and a multidrug-resistant strain of E. coli, with MIC values ranging from 36 to 100 µM. uea.ac.ukresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Class Target Bacterial Strain MIC Value
Benzothiazole ethyl ureas DNA gyrase (GyrB) & Topoisomerase IV (ParE) Gram-positive bacteria 0.008 - 0.12 µg/mL
Imidazopyridine ethyl ureas DNA gyrase (GyrB) & Topoisomerase IV (ParE) S. aureus 0.5 µg/mL
Imidazopyridine ethyl ureas DNA gyrase (GyrB) & Topoisomerase IV (ParE) S. pneumoniae 0.125 µg/mL
Imidazopyridine ethyl ureas DNA gyrase (GyrB) & Topoisomerase IV (ParE) Fluoroquinoline-resistant S. pneumoniae 0.25 µg/mL
Thiazole this compound derivative DNA gyrase E. coli (efflux pump-defective) 50 µM
Aryl urea derivative Not specified K. pneumoniae (carbapenemase-producing) 50 - 100 µM
Aryl urea derivative Not specified E. coli (multidrug-resistant) 36 - 100 µM

The urea functionality is a key feature in numerous anticancer agents, and this compound derivatives have been extensively investigated for their antiproliferative activities. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.

Aromatic urea derivatives such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs) have demonstrated significant anticancer activity by acting as tubulin ligands, thereby disrupting microtubule dynamics and inhibiting cell division. nih.govresearchgate.net Heterocyclic urea derivatives, on the other hand, have shown inhibitory activity against receptor tyrosine kinases (RTKs), raf kinases, and protein tyrosine kinases (PTKs), all of which are critical in tumorigenesis. nih.govresearchgate.net

Ethylenediurea (B156026) (EDU) derivatives have shown selective anti-proliferative effects against breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG) cell lines. researchgate.netmdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of the A2AR adenosine (B11128) receptor. researchgate.netmdpi.com One particular EDU derivative with an ethyl substituent on the phenyl ring inhibited cancer cell proliferation by 70-90% and enhanced the efficacy of doxorubicin (B1662922) and temozolomide (B1682018) by approximately 20%. mdpi.comresearchgate.net

Suramin, an early drug containing a urea moiety, and its derivatives have been investigated for their anticancer properties, with some showing potent inhibition of protein-tyrosine phosphatases like Cdc25A, which is overexpressed in several cancers. frontiersin.org The diaryl urea compound Sorafenib is a multikinase inhibitor used in the treatment of hepatocellular and renal cell carcinoma. nih.gov

Table 2: Antiproliferative Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 Value Proposed Mechanism of Action
Suramin Derivative HT29 (Colon Cancer) 43–390 μM Not specified
Suramin Derivative MCF7 (Breast Cancer) 193 μM FGF1 Binding
Larotrectinib - TRKA: 6.5 nM, TRKB: 8.1 nM, TRKC: 10.6 nM TRK Kinase Inhibition
Quizartinib Derivative - Nanomolar range FLT3 Kinase Inhibition
Ethylenediurea Derivative MDA-MB-231, A-375, U-87 MG 50 - 100 µM A2AR Adenosine Receptor Inhibition

The ability of moderately lipophilic molecules to cross the blood-brain barrier makes urea derivatives attractive candidates for the treatment of central nervous system (CNS) disorders. mdpi.com Their hydrogen bonding capabilities allow them to interact with various targets in the brain. mdpi.com

Urea derivatives are structural components of drugs for neurological and neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. nih.gov For instance, certain 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea derivatives have been shown to reduce haloperidol-induced catalepsy and oxidative stress in an animal model of Parkinson's disease. nih.gov Lisuride, a urea-based dopamine agonist, is used in the therapy of Parkinson's disease. nih.gov

In the realm of psychiatric disorders, Cariprazine, which contains a urea moiety, acts as a dopamine D3/D2 receptor partial agonist and is used as an atypical antipsychotic for schizophrenia and bipolar disorders. nih.gov

Furthermore, inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and nervous system disorders, have been developed incorporating a urea structure. These inhibitors act by covalently and irreversibly binding to the enzyme's catalytic triad. nih.gov

Chronic inflammation is linked to a variety of diseases, and targeting inflammatory pathways is a key therapeutic strategy. This compound derivatives have been investigated for their potential to modulate these pathways, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. researchgate.netnih.gov

The rationale behind developing dual COX/LOX inhibitors is to achieve a broader anti-inflammatory effect with a potentially better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into N-hydroxyurea and other urea derivatives has identified compounds that act as dual inhibitors of COX-2 and 5-LOX. researchgate.netnih.gov

Table 3: COX and LOX Inhibition by Urea Derivatives

Compound Type Target Enzyme IC50 Value (µM)
N-hydroxyurea derivative 1 COX-2 36.18 ± 3.08
N-hydroxyurea derivative 1 5-LOX 1.04 ± 0.22
N-hydroxyurea derivative 2 COX-2 83.42 ± 4.37
N-hydroxyurea derivative 2 5-LOX 1.29 ± 0.10

These findings highlight the potential of this compound-based compounds as anti-inflammatory agents by simultaneously targeting two key enzymatic pathways in the inflammatory cascade. researchgate.netnih.gov

Certain this compound derivatives, particularly those in the sulfonylurea class, have long been a cornerstone in the management of type 2 diabetes. Glibenclamide (also known as glyburide) is a well-known potent antidiabetic drug derived from urea that stimulates insulin (B600854) release from pancreatic β-cells. nih.gov

Recent research has focused on synthesizing novel sulfonylurea and sulfonylbiguanide derivatives with improved antidiabetic properties. mdpi.com In studies using hyperglycemic rat models, newly synthesized sulfonylurea derivatives demonstrated a significant ability to lower elevated blood glucose levels, with some compounds showing superior activity compared to standard antidiabetic drugs. mdpi.comnih.gov For example, two novel sulfonylurea derivatives, 3a and 3c, were found to be particularly effective. mdpi.com In another study, derivatives 1c and 5 also showed better anti-diabetic activity than the standard drug gliclazide. nih.gov

These promising compounds were also evaluated for their effects on liver and kidney function, lipid profiles, and antioxidant status, suggesting their potential as multifaceted antidiabetic agents. mdpi.comnih.gov Thiourea derivatives have also been investigated as potential antidiabetic agents, with in vivo studies in diabetic mice showing significant reductions in blood glucose and HbA1c levels. ijpsjournal.com

Table 4: In Vivo Antidiabetic Activity of Novel Thiourea Derivatives in Mice

Compound Dose Blood Glucose Reduction HbA1c Reduction
WT-2 20 mg/kg 61% 55%
WT-4 20 mg/kg 66% 58%

The aggregation of human islet amyloid polypeptide (hIAPP) into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to the loss of pancreatic β-cells. nih.govcdnsciencepub.comscholarsresearchlibrary.com Consequently, inhibiting hIAPP fibrillization is a key therapeutic strategy. This compound derivatives have been designed and synthesized to specifically target this process.

N-phenyl-N′-(2-ethyl)ureas (EUs) have been identified as potent inhibitors of hIAPP amyloid formation. nih.gov Specific derivatives, namely EU-362 and EU-418, have been shown to significantly inhibit the formation of hIAPP fibrils in vitro. nih.govcdnsciencepub.comscholarsresearchlibrary.com These compounds not only prevent fibrillization but also protect pancreatic MIN-6 cells from the cytotoxic effects of hIAPP aggregates. cdnsciencepub.comresearchgate.net

The mechanism of inhibition is thought to be related to the nucleophilic potency of the aryl moiety of the this compound derivative, which enhances its anti-amyloidogenic activity. nih.govcdnsciencepub.comscholarsresearchlibrary.com In cell viability assays, while hIAPP alone reduced cell viability to 57%, the presence of EU-362 and EU-418 restored viability to 77% and 65%, respectively. researchgate.net These compounds were found to be non-cytotoxic in the absence of hIAPP. researchgate.net

Table 5: Effect of this compound Derivatives on hIAPP-Induced Cytotoxicity in MIN-6 Cells

Treatment Cell Viability
hIAPP alone 57%
hIAPP + EU-362 77%
hIAPP + EU-418 65%

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate the link between the molecular structure of a compound and its biological activity, are crucial for optimizing lead compounds in drug discovery. These studies systematically modify different parts of the this compound scaffold to identify key structural features and substituents that enhance potency, selectivity, and pharmacokinetic properties.

Influence of Substituents on Biological Activity

The nature, position, and electronic properties of substituents on the this compound molecule can dramatically alter its pharmacological effects. Research has shown that modifications to the aryl rings, the urea linker, and the alkyl chains are pivotal in determining the compound's interaction with its biological target.

For instance, in the development of antiproliferative agents, the substitution pattern on the aryl moiety is a key determinant of activity. Studies on ethylenediurea derivatives have shown that adding alkyl and oxygen-containing groups can enhance their anti-tumor properties. mdpi.comnih.gov Specifically, a compound featuring a carbamate link and an ethylene (B1197577) substituent on the phenyl ring demonstrated significant inhibition of cancer cell proliferation (70-90%) without causing toxicity to non-cancerous cells. mdpi.comnih.gov This highlights the positive impact of certain alkyl groups. Conversely, the introduction of chlorine substituents into the aryl moiety often renders the molecules cytotoxic, indicating that the electronic effects of halogen atoms can be detrimental. mdpi.com

In the context of anti-tuberculosis agents, SAR studies on urea derivatives revealed a preference for bulky, hydrophobic groups. For example, derivatives containing an adamantyl group showed potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.01 μg/mL. nih.gov This suggests that a large, lipophilic substituent is favored for this specific biological target, likely by enhancing binding affinity within a hydrophobic pocket of the enzyme. nih.gov In contrast, straight-chain alkyl groups resulted in lower activity. nih.gov The position of substituents on the aryl ring was also found to be important; substitutions at the meta and para positions were generally well-tolerated without a major loss of anti-tuberculosis activity. nih.gov

Further SAR analyses on benzothiazole derivatives incorporating an this compound moiety have provided detailed insights into optimizing anticancer activity. mdpi.com Key findings from these studies include:

Methoxy (B1213986) Groups: The presence of a methoxy group at the 2-position of an associated pyridine (B92270) ring was found to enhance antiproliferative activity. mdpi.com

Urea Moiety Substitution: The attachment of various amines to the urea moiety showed that 2-(N,N-disubstituted amino)-N-ethylureas led to similar or enhanced antiproliferative effects against several cancer cell lines compared to controls. mdpi.com

Lipophilicity: The introduction of a lipophilic group, such as a benzyloxy group, at the 4-position of a 2-hydroxy phenyl ring was shown to be beneficial for antitumor activity. mdpi.com

The table below summarizes the influence of various substituents on the biological activity of this compound and related urea derivatives based on published research.

Core StructureSubstituent/ModificationPositionEffect on Biological ActivityActivity TypeReference
EthylenediureaEthyl groupPhenyl ringIncreased antiproliferative activityAnticancer mdpi.comnih.gov
EthylenediureaChlorineAryl moietyIncreased cytotoxicityAnticancer mdpi.com
Aryl UreaAdamantyl groupAlkyl sidePotent inhibition (MIC 0.01 μg/mL)Anti-tuberculosis nih.gov
Aryl UreaStraight-chain alkyl groupAlkyl sideReduced activity compared to bulky groupsAnti-tuberculosis nih.gov
(Thio)Urea BenzothiazoleMethoxy group2-position of pyridine ringEnhanced antiproliferative activityAnticancer mdpi.com
(Thio)Urea Benzothiazole2-(N,N-disubstituted amino)1-position of urea moietyEnhanced antiproliferative activityAnticancer mdpi.com
(Thio)Urea BenzothiazoleLipophilic group (e.g., benzyloxy)4-position of 2-hydroxy phenyl ringBeneficial for activityAntitumor mdpi.com
N-phenyl-N′-(2-thiazolyl)ureaFluorine or Chlorinemeta-position of phenyl ringIncreased cytokinin-like activityPlant Growth Regulation researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches that correlate the biological activity of compounds with their physicochemical properties or structural features, known as molecular descriptors. wikipedia.org These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent derivatives. researchgate.net

For urea derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, from anticancer to herbicidal effects. These models translate complex structure-activity relationships into statistically validated mathematical equations.

A notable QSAR study was performed on a series of 35 diaryl urea derivatives that act as inhibitors of the B-RAF kinase, a target in cancer therapy. nih.govnih.gov In this research, both linear (Multiple Linear Regression, MLR) and non-linear (Partial Least Squares Least Squares Support Vector Machine, PLS-LS-SVM) models were developed. The study found that the non-linear PLS-LS-SVM model had superior predictive power. nih.govnih.gov The key molecular descriptors identified in the model as influencing inhibitory activity were:

Aromaticity: The aromatic character of the structure was a critical factor.

Polarizability: The ability of the molecule's electron cloud to be distorted by an electric field was also correlated with activity. nih.govnih.gov

This indicates that for B-RAF inhibition, a balance of molecular size, specific aromatic features, and electronic properties is necessary for optimal activity. nih.govnih.gov

Another QSAR study focused on C14-urea tetrandrine (B1684364) compounds as potential anticancer agents against leukemia cells. scispace.com Using a Genetic Function Approximation–Multi-Linear Regression (GFA-MLR) method, a predictive model was generated. This model helps to identify the most significant molecular descriptors that can be used to predict the biological activities of new compounds in this class against the leukemia K562 cell line. scispace.com

In the field of agrochemicals, QSAR modeling has been applied to sulfonylurea derivatives to understand their herbicidal activity. rsc.org One study used multivariate image analysis (MIA) descriptors, which encode atomic properties like van der Waals radii and electronegativity, to build a robust QSAR model. This model successfully correlated the chemical structures with their inhibitory effect on the growth of Brassica napus. The resulting contour maps from the MIA analysis provided a visual guide to how different substituents affect herbicidal activity, enabling the rational design of new, more effective herbicide candidates. rsc.org

The table below provides an overview of selected QSAR studies on urea derivatives, detailing the methodologies and key findings.

Compound ClassBiological ActivityQSAR MethodKey Findings/Significant DescriptorsReference
Diaryl Urea DerivativesB-RAF Kinase InhibitionMLR and PLS-LS-SVMThe PLS-LS-SVM model was more predictive. Activity is affected by molecular size, degree of branching, aromaticity, and polarizability. nih.govnih.gov
C14-Urea Tetrandrine DerivativesAnticancer (Leukemia K562)GFA-MLRDeveloped a predictive model to guide the design of new compounds with enhanced activity against leukemia cells. scispace.com
Sulfonylurea DerivativesHerbicidalMIA with Genetic AlgorithmModel correlated atomic properties (van der Waals radii, electronegativity) with activity. MIA contour maps guided the design of new derivatives. rsc.org

Toxicological Profiles and Mechanisms in Research Settings

Metabolic Pathways in Toxicological Contexts

The metabolic pathways of ethylurea (B42620) derivatives, particularly the potent alkylating agent N-nitroso-N-ethylurea (NEU), have been a subject of toxicological research. NEU is recognized as a simple monofunctional SN1 type-DNA ethylating agent. nih.gov Its high chemical reactivity suggests that its decomposition in biological systems is not primarily dependent on enzymatic catalysis. nih.gov The toxicological significance of NEU stems from its ability to form modified bases in DNA, which can lead to mutations. nih.gov

Absorption, Distribution, and Excretion Studies of N-nitroso-N-ethylurea

Studies on the absorption, distribution, and excretion of N-nitroso-N-ethylurea (NEU) have provided insights into its pharmacokinetic profile in research animals. Following intravenous injection, NEU is rapidly cleared from the bloodstream, exhibiting a short half-life of approximately 5 to 6 minutes. nih.gov

Whole-body autoradiography in mice has shown that shortly after administration, radioactivity from labeled N-[14C]ethyl-N-nitrosourea is distributed evenly across most tissues. nih.gov This initial widespread distribution is likely due to the homogenous presence of the substance and the non-enzymatically formed ethyl-carbonium ions reacting with tissues. nih.gov Over time, the distribution pattern changes, with notable observations in specific organs. A high concentration of radioactivity is observed in the liver, suggesting it may be a site of enzymatic decomposition. nih.gov Similarly, labeling of the kidneys may be associated with the urinary excretion of radioactivity. nih.gov The blood-brain barrier appears to offer partial resistance to the uptake of NEU into the central nervous system. nih.gov

A significant portion of the administered radioactivity from N-[14C]ethyl-N-nitrosourea is eventually exhaled as [14C]O2, indicating extensive metabolism of the ethyl group. nih.gov As time progresses, the radioactivity in the liver and kidneys decreases, and a new pattern emerges, characterized by labeling in tissues with high protein or steroid synthesis and in fat-containing tissues. nih.gov

Pharmacokinetic ParameterObservation in Research Settings (Mice)Reference
Blood Half-Life5-6 minutes after intravenous injection. nih.gov
Initial DistributionEvenly distributed in most tissues shortly after administration. nih.gov
Organ-Specific DistributionHigh radioactivity observed in the liver and kidneys. nih.gov
Central Nervous SystemThe blood-brain barrier partially prevents uptake. nih.gov
Primary Excretion RouteA large portion of radioactivity is exhaled as 14CO2. nih.gov

Biotransformation and Metabolite Identification in Organisms

The biotransformation of N-nitroso-N-ethylurea (NEU) is closely linked to its toxic and carcinogenic properties. As a DNA alkylating agent, NEU's primary mechanism involves the transfer of its ethyl group to DNA bases. nih.gov This process leads to the formation of DNA adducts, such as O6-ethylguanine (O6EtG), which can mispair with thymine (B56734) during DNA replication, inducing mutations. nih.gov

The decomposition of NEU can occur both non-enzymatically and enzymatically. nih.gov Its high chemical reactivity means that it can spontaneously break down without the need for enzymes. nih.gov However, studies showing high radioactivity in the liver suggest that enzymatic decomposition also plays a role. nih.gov The metabolism of the ethyl group from NEU appears to lead to its entry into the 2-carbon pool, following a pattern similar to that seen after the administration of acetaldehyde (B116499). nih.gov The primary identified end product of this metabolic pathway is carbon dioxide, which is exhaled. nih.gov

ProcessDescriptionKey Metabolites/ProductsReference
Mechanism of ActionActs as an SN1 type-DNA ethylating agent.Ethyl-carbonium ions nih.govnih.gov
DNA Adduct FormationForms modified DNA bases that can lead to mutations.O6-ethylguanine (O6EtG) nih.gov
DecompositionOccurs via both non-enzymatic (due to high reactivity) and enzymatic pathways (in the liver).Diazoethane (in alkaline solutions) nih.gov
Metabolic FateThe ethyl group enters the 2-carbon metabolic pool.Carbon Dioxide (exhaled) nih.gov

Assessment of Environmental Hazard and Ecotoxicological Impact

The assessment of the environmental hazards associated with this compound and its derivatives like N-nitroso-N-ethylurea (NEU) is based on their physicochemical properties and expected environmental fate.

For N-nitroso-N-ethylurea , environmental fate is influenced by its chemical instability. It is sensitive to moisture and light, and its stability in aqueous solutions is pH-dependent. nih.govnoaa.gov Hydrolysis is expected to be a significant environmental fate process, with reported half-lives of 1.5 hours at pH 7 and 0.5 hours at pH 9. nih.gov Based on an estimated soil adsorption coefficient (Koc), NEU is expected to have very high mobility in soil. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov Due to its absorption of UV light at wavelengths around 330 nm, NEU may be susceptible to direct photolysis by sunlight. nih.gov

CompoundEnvironmental ParameterFinding / AssessmentReference
This compoundPersistence & DegradabilitySoluble in water; persistence is considered unlikely. fishersci.com
This compoundMobilityWill likely be mobile in the environment due to water solubility. fishersci.com
This compoundBioaccumulationNo information available. fishersci.com
N-nitroso-N-ethylureaStabilitySensitive to moisture and light; stability is pH-dependent. nih.govnoaa.gov
N-nitroso-N-ethylureaHydrolysis Half-Life1.5 hours (at pH 7), 0.5 hours (at pH 9). nih.gov
N-nitroso-N-ethylureaSoil MobilityExpected to have very high mobility. nih.gov
N-nitroso-N-ethylureaAquatic BioconcentrationThe potential is estimated to be low. nih.gov
N-nitroso-N-ethylureaPhotolysisMay be susceptible to direct degradation by sunlight. nih.gov

Advanced Applications of Ethylurea in Materials Science and Industrial Research

Ethylurea (B42620) in Polymer and Resin Synthesis

The incorporation of this compound into polymer networks has led to the development of materials with dynamic properties, including self-healing and recyclability. These attributes are particularly prominent in the field of vitrimers, a class of polymers that combines the robust mechanical properties of thermosets with the reprocessability of thermoplastics.

Incorporation into Poly(urethane-urea) Vitrimers

This compound can be integrated into the structure of poly(urethane-urea) vitrimers, which are polymeric networks capable of altering their topology through associative exchange reactions upon thermal stimulation. While specific studies detailing the direct use of this compound are emerging, the principles are well-established through research on analogous hindered urea (B33335) compounds. The ethyl group in this compound creates steric hindrance around the urea bond, a key factor in facilitating the dynamic nature of these materials. This hindrance lowers the energy barrier for bond exchange, enabling the material to be reshaped and reprocessed without compromising its cross-linked network structure. The synthesis of such vitrimers often involves the reaction of diisocyanates with a mixture of polyols and diamine chain extenders, where this compound or its derivatives can play a crucial role in forming the dynamic urea cross-links.

Self-Healing Materials and Dynamic Covalent Bonds

The functionality of this compound is central to the creation of self-healing materials. The urea group can form dynamic covalent bonds that can break and reform under specific conditions, such as heat. Research on 1,3-dithis compound, a closely related compound, demonstrates that in the presence of a catalyst like zinc acetate, the urea bond can undergo reversible dissociation. This dynamic behavior is the foundation for the self-healing properties of these polymers. researchgate.net When a scratch or damage occurs, applying heat can initiate the bond exchange mechanism, allowing the polymer chains to move and rebond, effectively healing the damaged area. chemicalbook.comca.gov This process relies on the principle of transcarbamoylation, where the urea linkages dynamically exchange, leading to the restoration of the material's integrity. researchgate.net

Below is a table summarizing the conditions and outcomes of self-healing experiments on related polyurea materials.

CatalystTemperature (°C)Healing Time (h)Healing Efficiency (%)
Zinc Acetate (Zn(OAc)₂)9016>90
No Catalyst9016~45

This data is based on studies of analogous polyurea systems and illustrates the principles applicable to this compound-containing polymers. researchgate.net

Recyclability and Reprocessing Mechanisms in Vitrimeric Systems

The dynamic nature of the urea bonds introduced by moieties like this compound endows vitrimeric systems with excellent recyclability. Unlike traditional thermosets, which are difficult to recycle due to their permanent cross-linked structures, vitrimers can be reprocessed multiple times. The reprocessing mechanism involves heating the material above its topology freezing temperature (Tv), which activates the associative exchange reactions of the urea bonds. researchgate.net This allows the material to flow and be remolded without a significant loss of its mechanical properties. mdpi.com

The primary methods for recycling vitrimers include:

Physical Recycling: This involves grinding the vitrimer into a powder and then using techniques like hot pressing, injection molding, or extrusion to reshape it. researchgate.netnih.gov

Chemical Recycling: This more advanced method involves dissolving the vitrimer in a solvent that contains small molecules with functional groups capable of exchanging with the polymer network, breaking it down into smaller, reusable oligomers or monomers. google.com

These recycling strategies offer a sustainable alternative to the disposal of conventional plastics, positioning this compound-containing vitrimers as promising materials for a circular economy. mdpi.com

Role in Supramolecular Chemistry and Catalysis

The ability of the urea group in this compound to form strong and directional hydrogen bonds makes it a valuable component in the field of supramolecular chemistry and catalysis. These non-covalent interactions are exploited to build complex, self-assembling molecular architectures.

Urea-Functionalized Cages for Supramolecular Catalysis

Researchers have successfully synthesized urea-functionalized supramolecular cages that can encapsulate catalysts and substrates, creating a microenvironment that enhances reaction rates and selectivity. In one notable study, a ligand incorporating an (o-Ethynylphenyl)-3-ethylurea moiety was used to construct an iron-based (Fe₄L₆) cage. mdpi.com This cage was designed to encapsulate a gold catalyst. The urea groups, including the one derived from this compound, project into the cage's interior, creating a specific binding pocket. This arrangement allows for the co-encapsulation of a urea-functionalized substrate through hydrogen bonding, bringing it into close proximity with the catalyst. mdpi.comchemicalbook.com This pre-organization of reactants mimics the active site of an enzyme and leads to significant improvements in catalytic efficiency and control over the reaction products. nih.gov

This compound as a Building Block for Specialty Chemicals

This compound serves as a versatile precursor in the synthesis of a variety of specialty chemicals, finding applications in pharmaceuticals, agrochemicals, and other industrial sectors. Its reactivity allows for the introduction of the this compound moiety into larger molecules or for its transformation into other valuable chemical structures.

One significant application of this compound is in the synthesis of N-nitroso-n-ethylurea (ENU). ENU is a potent mutagen that is widely used in genetic research to induce random mutations in organisms for the study of gene function. It has also been investigated as a chemotherapeutic agent. ca.gov

Furthermore, the structural motif of this compound is found in more complex heterocyclic compounds. For instance, the core structure is related to 2-imidazolidone (B142035) (ethylene urea), a compound used as a formaldehyde (B43269) scavenger in various industrial applications. chemicalbook.comresearchgate.net While the direct synthesis from this compound is not the primary route, the chemical principles are closely related.

In the pharmaceutical industry, the urea functional group is a common feature in drug design due to its ability to form strong hydrogen bonds with biological targets. This compound's solubility characteristics have been noted in medicinal chemistry research, where it shows a greater solubilizing effect than urea or mthis compound (B154334). This property can be advantageous when designing drug candidates with improved pharmacokinetic profiles.

Finally, this compound is recognized as an environmental transformation product of the fungicide Cymoxanil, highlighting its relevance in the study of agrochemical degradation pathways.

Dyes, Pigments, and Plastic Additives

The urea functional group is integral to the structure of many dyes and resins. nih.gov this compound derivatives, in particular, are utilized in the synthesis of complex organic molecules used as colorants and functional additives in plastics. The presence of the ethyl group can modify the solubility, reactivity, and final properties of the molecule.

One notable application involves the synthesis of benzothiazole (B30560) ethyl urea derivatives. nih.gov For instance, 6-nitro-2-aminobenzothiazole can be reacted with ethyl isocyanate to produce N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea. nih.gov This intermediate can then be chemically modified, such as by reducing the nitro group to an amine, to create a platform for synthesizing a series of more complex molecules. nih.gov These subsequent derivatives have applications in creating specialized chemical structures, some of which are investigated for their properties as dyes or functional additives. nih.govnih.gov The this compound moiety in these compounds acts as a core structure, linking different functional parts of the molecule together. nih.gov

Plastic colorants, which include both dyes and pigments, must be compatible with the base polymer resin and stable under processing conditions. wikipedia.org Additives such as UV stabilizers and impact modifiers are also crucial for maintaining the color integrity and mechanical properties of the final product. specialchem.com Urea-based compounds can be incorporated into polymer structures to enhance these properties, and the specific substituent, like an ethyl group, can fine-tune the performance of the resulting material. nih.govmdpi.com

Derivative ClassPrecursorsApplicationResearch Finding
Benzothiazole Ethyl Ureas 6-nitro-2-aminobenzothiazole, Ethyl isocyanateSynthesis of functional organic moleculesServes as a key intermediate for creating more complex substituted benzothiazoles. nih.gov
General Urea Derivatives Amines, Phosgene (B1210022) (or equivalents)Dyes, Resins, AgrochemicalsThe urea functionality is a common structural motif in a wide range of commercially significant chemical products. nih.gov

Reagent in Heterocyclic Compound Synthesis

This compound and its related structures are important reagents in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials. researchgate.net These reactions often leverage the nitrogen atoms in the urea structure to form rings.

This compound derivatives are specifically used in creating substituted pyrimidines and other nitrogen-containing heterocycles. For example, N-(5-Benzyloxy, 7-Bromo-BT-2-yl)-N′-(ethyl)urea is synthesized from the reaction of 5-benzyloxy-7-bromo-2-aminobenzothiazole with ethyl isocyanate. nih.gov This compound serves as an intermediate for further coupling reactions to build more complex heterocyclic systems. nih.gov Similarly, various N,N'-disubstituted ureas are precursors for synthesizing isoindol heterocyclic ureas. researchgate.net

The synthesis of ethyl pyrimidine-quinolinecarboxylate derivatives has been demonstrated as a convergent pathway where an aminophenylquinoline-4-carboxylate scaffold is coupled with different 4-aryl-2-chloropyrimidines. nih.gov While not using this compound directly as the starting reagent, the resulting structures feature ethyl-substituted heterocyclic systems, highlighting the importance of incorporating such groups. The Biginelli reaction, a one-pot synthesis for dihydropyrimidones, traditionally uses urea, an aldehyde, and a β-ketoester; modifications of this reaction can incorporate substituted ureas to yield a variety of functionalized heterocyclic products. researchgate.netpjoes.com

Heterocyclic ProductKey Reagents/IntermediatesReaction TypeSignificance
N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas 6-amino-benzothiazole derivative, Ethyl isocyanateAcylation/FunctionalizationCreates a versatile platform for synthesizing various functionalized benzothiazoles. nih.gov
Ethyl pyrimidine-quinolinecarboxylates Ethyl 2-aminophenylquinoline-4-carboxylate, 4-aryl-2-chloropyrimidinesCoupling Reaction (Microwave-assisted)A convergent pathway to novel heterocyclic structures. nih.gov
Imidazolidin-2-ones 1-(2,2-dimethoxyethyl)ureas, Aromatic/heterocyclic nucleophilesAcid-catalyzed cyclizationProvides a regioselective method for introducing pharmacophore groups into the imidazolidine (B613845) cycle. researchgate.net
Dihydropyrimidones Aromatic aldehydes, Ethyl acetoacetate, Urea/Substituted ureasBiginelli ReactionA classic multi-component reaction for creating pyrimidine-like scaffolds. researchgate.netpjoes.com

Microcapsule Fabrication

Microencapsulation is a process where a core material is enclosed within a shell, and polyurea is a common shell material due to its robustness and stability. Ethyl-containing diamines, such as ethylenediamine (B42938), are key monomers in the interfacial polymerization process used to form polyurea microcapsule shells.

In a typical fabrication process, an oil-in-water emulsion is created. The core material is dissolved in the oil phase, and a reactant like an isocyanate is added. The second reactant, an amine such as ethylenediamine (EDA), is dissolved in the aqueous phase. mdpi.com At the oil-water interface, the amine and isocyanate react to form a thin, solid polyurea shell, encapsulating the core material. mdpi.com This in situ polymerization method is widely used for creating microcapsules for applications like self-healing materials, where the encapsulated agent is released upon rupture of the capsule. scielo.brillinois.edu

Research has shown that synthesis parameters significantly influence the final properties of the microcapsules. Factors such as the stirring speed during emulsification directly affect the droplet size and, consequently, the final mean diameter of the microcapsules. mdpi.com For instance, in the synthesis of EDA-Polyurea microcapsules, increasing the emulsification speed for both the EDA and prepolymer solutions from 1000-1500 rpm to 2000 rpm resulted in well-formed spherical microcapsules with a more uniform size distribution. mdpi.com The resulting microcapsules can have core contents as high as 56.00 wt% and exhibit excellent thermal stability, making them suitable for incorporation into materials like epoxy coatings for enhanced corrosion resistance. mdpi.com

ParameterCondition 1Condition 2Condition 3Resulting Microcapsule Properties
Stirring Speed (EDA Emulsion) 1000 rpm1500 rpm2000 rpmGood morphology and size distribution achieved at 2000 rpm. mdpi.com
Stirring Speed (Polymer Emulsion) 1500 rpm2000 rpm2000 rpmUniform droplets form at higher speeds, enabling proper polymerization at the interface. mdpi.com
Core Material Ethylenediamine (EDA)5-ethylidene-2-norbornene (ENB)Dicyclopentadiene (DCPD)Core content can reach up to 56 wt% for EDA and higher for others, depending on synthesis. mdpi.comscielo.brillinois.edu
Shell Material EDA-PolyureaPoly(urea-formaldehyde) (PUF)Poly(urea-formaldehyde) (PUF)Shell thickness is typically in the nanometer to micrometer range (e.g., ~200 nm or 3.6 µm). scielo.brillinois.edu
Mean Diameter 0.54–0.70 µm69.8 ± 4.9 µm10-1000 µmVaries significantly with agitation rate during synthesis. mdpi.comscielo.brillinois.edu

Analytical Chemistry Methodologies for Ethylurea Research

Chromatographic Separation Techniques

Chromatography is fundamental in the analysis of ethylurea (B42620), allowing for its separation from impurities and reaction byproducts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound samples. Due to its polar nature, reversed-phase HPLC (RP-HPLC) is a commonly applied method. In this approach, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase.

A typical HPLC method for this compound analysis would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comdtic.mil An acid, like phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, typically monitoring at a low wavelength around 200-210 nm, as urea (B33335) derivatives have a chromophore that absorbs in this region. google.com

The purity of an this compound sample is determined by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram. It is important to note that the concept of "enantiomeric excess" does not apply to this compound, as the molecule is achiral and does not possess enantiomers.

Table 7.1: Representative HPLC Conditions for this compound Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (e.g., 25 °C)
Detection UV at 210 nm

Direct analysis of this compound using gas chromatography (GC) is challenging due to its low volatility and thermal lability. chromforum.org The presence of polar N-H functional groups leads to strong intermolecular hydrogen bonding, which significantly raises its boiling point and can cause thermal decomposition at the high temperatures required for volatilization in the GC inlet. researchgate.net Consequently, direct injection often results in poor peak shape, low sensitivity, and potential degradation of the analyte.

To overcome these limitations, derivatization is a necessary step for the GC analysis of this compound. chromforum.orglibretexts.org This process involves chemically modifying the this compound molecule to create a more volatile and thermally stable derivative. Common derivatization strategies for compounds containing active hydrogen atoms include:

Silylation: Reacting the N-H groups with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Alkylation: Introducing an alkyl group, such as a methyl group, via reaction with reagents like iodomethane. rsc.org

Acylation: Converting the amine groups to amides using acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). libretexts.org

Once derivatized, the resulting compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. docbrown.info The key functional groups in this compound—the carbonyl group (C=O), the amine groups (N-H), and the carbon-nitrogen bonds (C-N)—give rise to characteristic absorption bands.

The spectrum of this compound, typically obtained from a KBr pellet or as a mull, exhibits distinct peaks that confirm its structure. nih.gov

Table 7.2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H StretchingAmine (-NH₂, -NH-)
1700 - 1650C=O Stretching (Amide I)Carbonyl (Urea)
1650 - 1580N-H Bending (Amide II)Amine (-NH₂, -NH-)
1480 - 1440C-N StretchingCarbon-Nitrogen

The presence of a strong absorption band for the C=O stretch and broad bands in the N-H stretching region are definitive indicators of the urea moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure and connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide conclusive structural evidence. In a solvent like DMSO-d₆, the spectrum typically shows signals for the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as signals for the protons on the nitrogen atoms (-NH and -NH₂). chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. This compound will exhibit three distinct signals: one for the carbonyl carbon, one for the methylene carbon, and one for the methyl carbon. The chemical shift of the carbonyl carbon is characteristically downfield due to the deshielding effect of the attached oxygen and nitrogen atoms. nih.gov

Table 7.3: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

NucleusGroupChemical Shift (δ, ppm)Multiplicity
¹H -CH₃~ 1.0Triplet
-CH₂-~ 3.0Quartet
-NH₂~ 5.5Singlet (broad)
-NH-~ 5.9Triplet (broad)
¹³C -CH₃~ 15-
-CH₂-~ 36-
C=O~ 159-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or by direct infusion using a soft ionization technique, the mass spectrum can be obtained.

In electron ionization (EI) mass spectrometry, this compound (molecular weight: 88.11 g/mol ) will first form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 88. nist.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps to confirm the structure.

Common fragmentation pathways for ureas involve cleavage of the C-N bonds and rearrangements. The mass spectrum of this compound shows several key fragment ions. nih.govnist.gov

Table 7.4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment Ion
88[CH₃CH₂NHCONH₂]⁺• (Molecular Ion)
73[CH₃CH₂NHCO]⁺
44[H₂NCO]⁺
30[CH₃CH₂]⁺ or [CH₂NH₂]⁺

The base peak (most intense peak) in the spectrum is often observed at m/z 30, which can be attributed to the stable ethylaminomethylene ion formed through cleavage and rearrangement. chemicalbook.com The presence of the molecular ion peak at m/z 88 and these characteristic fragment peaks provides strong evidence for the identification of this compound.

Circular Dichroism (CD) Spectroscopy in Bioconjugation Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. It is a powerful technique for studying the secondary and tertiary structure of proteins and other biomolecules in solution.

While this compound itself is an achiral molecule and therefore not directly observable by CD spectroscopy, its derivatives are highly relevant in the context of bioconjugation, where understanding protein structure is critical. A prominent example involves 1-(3-Dimethylaminopropyl)-3-ethylurea (EDU), the achiral urea byproduct formed from the widely used protein cross-linking agent 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC).

Fluorescence Spectroscopy for Biological Activity Assessment

Fluorescence spectroscopy is a highly sensitive technique used to study the structure, dynamics, and interactions of molecules. For a non-fluorescent molecule like this compound, its biological activity—such as binding to a protein—can be assessed indirectly by monitoring changes in the fluorescence of an intrinsic or extrinsic fluorophore.

One common approach is to monitor the intrinsic fluorescence of a protein, typically from its tryptophan and tyrosine residues. The binding of a small molecule like this compound to a protein can alter the local environment of these residues. This change can lead to either quenching (a decrease) or enhancement of the fluorescence intensity, or a shift in the emission maximum. For instance, if tryptophan residues are located at a binding site, the interaction with this compound could shield them from the aqueous solvent, leading to an increase in fluorescence quantum yield and a blue shift in the emission spectrum. Conversely, if the binding process exposes these residues to a quenching agent or a more polar environment, a decrease in fluorescence would be observed. researchgate.netresearchgate.net

Another strategy involves competitive binding assays. In this setup, a fluorescent probe known to bind to a specific site on a target biomolecule is used. The addition of this compound, if it competes for the same binding site, will displace the fluorescent probe. This displacement releases the probe into the solvent, causing a measurable change in its fluorescence signal, thereby allowing for the characterization of this compound's binding affinity. rsc.org Techniques like fluorescence quenching, including both static and collisional quenching, can provide quantitative data on binding constants and the stoichiometry of the interaction. nih.govmdpi.com

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is produced. The analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. This analysis provides fundamental data on its molecular geometry and the intermolecular interactions, primarily hydrogen bonding, that govern its packing in the solid state. The urea functional group is a potent hydrogen bond donor and acceptor, and XRD studies reveal the extensive network of N-H···O hydrogen bonds that link adjacent this compound molecules, forming characteristic patterns and layers within the crystal lattice. This structural information is invaluable for understanding its physical properties and for computational modeling studies.

Below is a table summarizing the kind of crystallographic data obtained from an XRD analysis of this compound. nih.gov

ParameterDescription
Chemical FormulaC₃H₈N₂O
Crystal SystemThe geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupDescribes the symmetry of the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecules per Unit Cell (Z)The number of individual molecules within one unit cell.
Calculated DensityThe density of the crystal as calculated from the crystallographic data.

Electrochemical Methods

Electrochemical methods offer sensitive and often cost-effective means for the detection and quantification of electroactive compounds. For urea and its derivatives like this compound, both direct and indirect electrochemical approaches can be employed. unifi.it

Direct Electrochemical Methods: These methods rely on the direct oxidation or reduction of the analyte at an electrode surface. The oxidation of urea-like compounds is often catalyzed using electrodes modified with transition metals, particularly nickel-based materials. unifi.it Techniques such as cyclic voltammetry (CV) or amperometry are used to apply a potential and measure the resulting current, which is proportional to the concentration of this compound. While direct methods can be rapid, they may face challenges with selectivity, as other electroactive species in a complex sample matrix can interfere. nih.gov

Indirect Electrochemical Methods: These are typically biosensor-based approaches that utilize an enzyme for specific recognition. For urea, the enzyme urease is commonly used, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The products of this reaction can then be detected by various electrochemical transducers. unifi.it For example, the change in pH due to ammonia production can be measured potentiometrically, or ammonium (B1175870) ions can be detected with an ion-selective electrode. unifi.itresearchgate.net While an enzyme specific to this compound would be required for a similar highly selective assay, the principle demonstrates a powerful strategy for indirect quantification. Non-enzymatic approaches using molecularly imprinted polymers (MIPs) as recognition elements on an electrode surface are also being developed for the selective detection of urea and related molecules. uga.edu

Method TypePrincipleCommon TechniquesAdvantagesChallenges
DirectDirect oxidation/reduction of this compound at a catalyzed electrode surface.Cyclic Voltammetry (CV), Amperometry, Differential Pulse Voltammetry (DPV).Rapid, does not require reagents like enzymes.Potential for interference from other electroactive species, may require specialized electrode materials.
Indirect (Enzymatic)Enzymatic conversion of this compound to a detectable product (e.g., ammonia).Potentiometry (pH or Ion-Selective Electrodes), Amperometry.High selectivity and sensitivity due to enzyme specificity.Dependent on enzyme availability and stability (temperature, pH sensitivity).

Computational Tools in Analytical Chemistry

Computational chemistry provides powerful tools that complement and enhance experimental analytical research on this compound. These methods can be used to predict properties, interpret complex experimental data, and gain insight into molecular-level phenomena. ucsb.edu

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the optimized molecular geometry of this compound. From this, various properties can be predicted, including vibrational frequencies (to aid in the interpretation of IR and Raman spectra), NMR chemical shifts, and electronic properties. These theoretical calculations serve as a valuable reference for assigning experimental spectra.

Molecular Modeling and Simulation: Molecular mechanics force fields and simulation techniques like molecular dynamics (MD) can be used to study the behavior of this compound in different environments. For example, simulations can explore its solvation in various solvents or its interaction and binding with biological macromolecules like proteins or nucleic acids. These studies can predict binding modes and affinities, providing a theoretical basis for experimental results from techniques like fluorescence spectroscopy.

Data Analysis and Chemometrics: Computational tools are essential for processing and analyzing complex analytical data. For instance, Rietveld refinement is a computational method used to analyze powder XRD data to determine crystal structures. In electrochemistry and chromatography, chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze multi-variable data, resolve overlapping signals from different components in a mixture, and build robust calibration models for quantification. mdpi.com

Computational Tool/MethodApplication in this compound ResearchRelated Analytical Technique(s)
Quantum Chemistry (e.g., DFT)Predict molecular structure, vibrational frequencies, NMR shifts, electronic properties.IR/Raman Spectroscopy, NMR, UV-Vis Spectroscopy.
Molecular Dynamics (MD) SimulationSimulate interactions with proteins or other molecules; study conformational dynamics.Fluorescence Spectroscopy, CD Spectroscopy, Calorimetry.
Chemometrics (e.g., PCA, PLS)Analyze complex datasets, resolve interferences, build quantitative models.Electrochemistry, Chromatography, Spectroscopy.
Crystallographic SoftwareSolve and refine crystal structures from diffraction data.X-ray Diffraction (XRD).

Theoretical and Computational Investigations of Ethylurea

Molecular Dynamics (MD) Simulations of Ethylurea (B42620) Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of this compound with itself and with other molecules over time, researchers can gain a detailed understanding of its behavior in solution.

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is increased by the addition of a large amount of a second solute, known as a hydrotrope. Urea (B33335) and its derivatives, including this compound, are known to act as hydrotropic agents. MD simulations have been employed to investigate the mechanism behind this effect.

A study using MD simulations explored the hydrotropic mechanism of a series of urea derivatives, including urea (UR), mthis compound (B154334) (MU), this compound (EU), and butylurea (BU), on the poorly water-soluble compound nifedipine (B1678770) (NF). nih.govnih.gov The simulations revealed that the hydrotropic effect is not primarily due to the formation of specific, stable complexes between the hydrotrope and the insoluble compound. Instead, the mechanism involves the self-aggregation of the urea derivatives. nih.govnih.gov This self-aggregation helps to disrupt the highly structured water network around the nonpolar solute, which in turn facilitates its dissolution. nih.gov The analysis of hydrogen bonding and energy changes indicated that this aggregation is driven by the partial restoration of the normal water structure. nih.govnih.gov

The key findings from these simulations suggest that the hydrotropic action of this compound and other urea derivatives is a result of a delicate balance of interactions between the hydrotrope, the solute, and water molecules, leading to a more energetically favorable state for the solubilization of the poorly soluble compound. nih.gov

The tendency of this compound to self-aggregate in solution is a crucial aspect of its chemical behavior and is central to its hydrotropic properties. nih.gov MD simulations have shown that this compound molecules, along with other urea derivatives, undergo significant non-stoichiometric molecular aggregation in aqueous solutions. nih.govnih.gov This self-aggregation is a prerequisite for its ability to solubilize nonpolar molecules. researchgate.net

Studies on various N-alkyl derivatives of urea have further elucidated the mechanisms of self-aggregation. researchgate.netbohrium.comrsc.org The aggregation process is influenced by several factors, including:

Hydrogen Bonding: The formation of intermolecular N-H···O hydrogen bonds between this compound molecules is a primary driving force for aggregation, leading to the formation of linear-type aggregates. researchgate.netbohrium.comrsc.org

Solvent Interactions: The nature of the solvent can compete with self-aggregation. In weakly polar, acidic solvents like chloroform, C-H···O hydrogen bonds can form between the solvent and this compound, influencing the extent of self-aggregation. researchgate.netrsc.org

Steric Hindrance: The size of the alkyl group can affect aggregation. While longer alkyl chains can increase hydrophobic interactions, they can also introduce steric hindrance that may limit the formation of ordered hydrogen-bonded structures. researchgate.netrsc.org

Dipole Moments: The dipole moments of the aggregates have been shown to increase with concentration for urea derivatives, which is consistent with the formation of linear aggregates through stronger hydrogen bond interactions. bohrium.comrsc.org

The aggregation behavior of this compound is a complex process governed by a combination of hydrogen bonding, hydrophobic effects, and interactions with the surrounding solvent molecules.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a framework for investigating the electronic structure, reactivity, and thermodynamic properties of molecules like this compound with high accuracy. nih.gov

DFT calculations are a valuable tool for determining the thermodynamic properties of chemical reactions, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). dtu.dk These calculations can be used to predict the feasibility and spontaneity of reactions involving this compound. The process typically involves optimizing the molecular geometry of reactants, products, and transition states. princeton.edu

From the optimized geometries, vibrational frequency calculations are performed. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for obtaining accurate thermodynamic parameters at a specific temperature. princeton.edu

Parameter Description Relevance to this compound Studies
ΔG (Gibbs Free Energy) The energy associated with a chemical reaction that can be used to do work. A negative value indicates a spontaneous reaction.Predicts the spontaneity of this compound's reactions, such as hydrolysis or reactions with other functional groups.
ΔH (Enthalpy) The heat absorbed or released during a reaction at constant pressure.Determines if a reaction involving this compound is exothermic (releases heat) or endothermic (absorbs heat).
ΔS (Entropy) A measure of the disorder or randomness of a system.Indicates the change in disorder during a reaction, which contributes to the overall spontaneity.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur.Helps to understand the kinetics and rate of reactions involving this compound by modeling the transition state.

This table describes the thermodynamic parameters that can be calculated using DFT to study the reactivity of this compound.

By calculating these parameters, researchers can construct a detailed energy profile for a reaction pathway, identifying intermediates and transition states, and thereby gain a fundamental understanding of the reaction mechanism. researchgate.net

Charge transfer is a fundamental process in chemical interactions and reactions. DFT and its time-dependent extension (TD-DFT) are widely used to study both intermolecular (between molecules) and intramolecular (within a molecule) charge transfer phenomena. arxiv.orgarxiv.org

For this compound, intermolecular charge transfer is critical in its interactions with other molecules, including self-aggregation and its role as a hydrotrope. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the electron-donating and electron-accepting capabilities of the molecule. In an interaction, charge transfer typically occurs from the HOMO of the electron donor to the LUMO of the electron acceptor. researchgate.net

Various computational techniques can quantify charge transfer:

Mulliken Population Analysis: Assigns charges to individual atoms in a molecule to observe how charge distribution changes upon interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: Studies the interactions between filled and vacant orbitals to identify and quantify charge transfer stabilization energies.

Charge Transfer Descriptors: Metrics such as the Δr index or DCT are used to quantify the extent of charge transfer in excited states. arxiv.org

These analyses can reveal the nature of the forces holding this compound aggregates together and how this compound interacts with other solutes at an electronic level. nih.gov

To gain a deeper and more visual understanding of the non-covalent interactions that govern the behavior of this compound, various topological analysis methods based on the electron density are employed. researchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)). nih.govresearchgate.net It identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the presence of interactions. The properties at these BCPs, like the electron density and its Laplacian (∇²ρ(r)), characterize the nature and strength of the interaction (e.g., covalent vs. non-covalent). researchgate.net

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The NCI index is a powerful tool for visualizing weak intermolecular interactions. unamur.bescielo.org.mx It is based on the reduced density gradient (RDG), which is a function of the electron density and its gradient. jussieu.fr By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be identified and visualized as surfaces in 3D space. scielo.org.mx

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Appear as weaker, delocalized interactions.

Steric Repulsion: Appear as repulsive interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. researchgate.netjussieu.fr They reveal the spatial regions corresponding to chemical bonds, lone pairs, and atomic cores. In the context of intermolecular interactions, ELF and LOL can help to visualize how the electron pairs of this compound are involved in forming hydrogen bonds and other non-covalent contacts. researchgate.net

Analysis Method Primary Output Information Gained for this compound
AIM Bond critical points and their properties (ρ, ∇²ρ).Identifies and quantifies the strength and nature of specific hydrogen bonds and other non-covalent contacts in this compound dimers and aggregates. researchgate.net
NCI/RDG 3D isosurfaces color-coded by interaction type.Provides a visual map of the non-covalent interactions, highlighting regions of hydrogen bonding, van der Waals forces, and steric clashes in this compound systems. scielo.org.mxphyschemres.org
ELF/LOL 3D isosurfaces showing regions of high electron localization.Reveals the location of lone pairs and bonding electrons, illustrating how they participate in the intermolecular interactions of this compound. researchgate.net

This table summarizes the application of various topological analysis methods to study intermolecular interactions in this compound.

Together, these computational methods provide a comprehensive picture of the theoretical underpinnings of this compound's chemical behavior, from its macroscopic properties like hydrotropy to the intricate details of its electronic structure and intermolecular interactions.

HOMO-LUMO Gap and Electronic Properties Determination

The electronic properties of a molecule, such as its kinetic stability and chemical reactivity, can be elucidated through the study of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the energies of these orbitals. rsdjournal.orgnih.govresearchgate.net

The energy of the HOMO is related to the molecule's capacity to donate an electron, while the LUMO energy indicates its ability to accept an electron. The difference between these two energy levels is known as the HOMO-LUMO gap (ΔE). researchgate.net A large energy gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For this compound, specific DFT calculations would be required to determine the precise energy values of its frontier orbitals. However, studies on the parent molecule, urea, provide insight into the expected electronic structure. For instance, a DFT study on urea calculated a band gap of 2.57 eV, a value characteristic of materials with interesting electronic properties. While the ethyl group in this compound would slightly alter the electronic distribution compared to urea, the fundamental principles of analysis remain the same. The calculation for this compound would involve geometry optimization followed by an analysis of the molecular orbitals to identify the HOMO and LUMO levels and their corresponding energy values. youtube.com

It is important to note that while ground-state DFT calculations provide a valuable approximation of the HOMO-LUMO gap, this value can differ from excitation energies calculated by more advanced methods like Time-Dependent DFT (TD-DFT), which is specifically designed to describe excited states. researchgate.net Nevertheless, the ground-state DFT approach remains a foundational tool for assessing the electronic characteristics and predicting the reactivity of molecules like this compound. stackexchange.com

Table 1: Representative Frontier Orbital Data for Related Compounds Note: Specific calculated values for this compound are not readily available in the cited literature and would require dedicated quantum chemical modeling.

CompoundMethodEHOMO (eV)ELUMO (eV)ΔE (Gap) (eV)
Urea (Simulated)DFTN/AN/A2.57
Generic Organic DyesTD-DFTVariableVariable3.93 - 4.65 researchgate.net

Computational Approaches in Metabolic Pathway Design

Computational, or in silico, methods are increasingly vital for predicting the metabolic fate of xenobiotics (foreign compounds) like this compound. researchgate.net These approaches help to identify potential metabolites before extensive laboratory testing, thereby prioritizing chemicals for further study and aiding in risk assessment. researchgate.net The metabolism of xenobiotics is typically divided into Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). q-bio.org

Several computational strategies are employed to predict these metabolic transformations:

Expert Systems and Rule-Based Methods: These systems use a knowledge base of established biotransformation rules to predict how a molecule might be metabolized. researchgate.netq-bio.org For this compound, such a system would scan its structure for known sites of metabolic activity. Potential Phase I reactions could include N-dealkylation of the ethyl group or hydrolysis of the urea moiety. Phase II reactions might involve conjugation at the amine groups.

Machine Learning and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate a molecule's structural features with its metabolic fate. researchgate.net Machine learning algorithms, such as support vector machines (SVM), can be trained on datasets of known metabolic reactions to build classifiers that predict whether a new compound will be a substrate for a particular enzyme. q-bio.org

Quantum Mechanical (QM) Methods: QM simulations can predict the reactivity of different sites on a molecule, identifying which atoms are most susceptible to metabolic attack. optibrium.comnih.gov For instance, these methods can calculate the energy required to abstract a hydrogen atom, pointing to likely sites of oxidation by enzymes like Cytochrome P450 (CYP450). optibrium.comnih.gov

The CYP450 enzyme family is a primary driver of Phase I metabolism for a vast number of xenobiotics. nih.govnih.govmdpi.com In silico tools such as SMARTCyp, FAME2, and Xenosite are specifically designed to predict the sites of metabolism (SOMs) mediated by CYP isoforms. nih.govoup.com For this compound, these tools would analyze the ethyl group and the urea backbone to predict the most probable locations for enzymatic oxidation. optibrium.com Following the prediction of initial metabolites, computational tools can further predict subsequent generations of metabolites, creating a hypothetical metabolic pathway. nih.gov This comprehensive in silico profiling provides a valuable roadmap for subsequent in vitro experimental verification. oup.comnih.gov

Computational Toxicology and Environmental Fate Prediction

Computational toxicology utilizes in silico models to predict the potential toxicity and environmental impact of chemicals, offering a rapid and cost-effective alternative to animal testing. europa.eunih.govnih.gov For this compound, these methods can provide crucial data for hazard and risk assessment. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR is a cornerstone of computational toxicology, establishing mathematical relationships between a chemical's structure and its biological or toxicological activity. nih.govnih.gov By inputting the structure of this compound into various QSAR models, it is possible to predict a range of toxicological endpoints. These models are typically categorized as expert rule-based systems or statistical-based systems. toxicology.org Software platforms like TOPKAT, Toxtree, and the OECD QSAR Toolbox integrate multiple models to assess endpoints such as: toxicology.orgeuropa.eu

Systemic Toxicity: Predicting values like the oral LD50 (the dose lethal to 50% of a test population) or the Lowest Observed Adverse Effect Level (LOAEL). europa.eucentro3r.it

Mutagenicity and Carcinogenicity: Identifying structural alerts associated with DNA damage or cancer-causing potential. toxicology.org

Ecotoxicity: Estimating toxicity to aquatic organisms like fish, daphnia, and algae. episuite.dev

Environmental Fate Prediction: Understanding a chemical's persistence, distribution, and degradation in the environment is critical. The U.S. Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) is a widely used collection of models for this purpose. chemsafetypro.comepa.gov By inputting the chemical structure of this compound, EPI Suite™ can generate predictions for several key environmental parameters: episuite.devmorressier.comepa.gov

Biodegradability: The BIOWIN™ module predicts the likelihood and rate of aerobic and anaerobic biodegradation. epa.gov It classifies chemicals as "readily biodegradable" or "not readily biodegradable" based on structural fragments and statistical models. wikipedia.orgnih.govsci-hub.ru

Environmental Partitioning: A fugacity model (LEV3EPI™) predicts how this compound will distribute among environmental compartments like air, water, soil, and sediment. epa.govmorressier.com

Soil and Sediment Adsorption: The KOCWIN™ module estimates the soil adsorption coefficient (Koc), indicating the chemical's tendency to bind to organic matter in soil and sediment versus remaining in water. epa.gov

Bioaccumulation: The BCFBAF™ module predicts the bioconcentration factor in fish, which is a measure of a chemical's potential to accumulate in aquatic organisms. epa.gov

These computational predictions, while requiring expert judgment and verification, provide a powerful screening-level assessment of this compound's potential toxicological and environmental profile. epa.govnih.gov

Table 2: Example of Predicted Environmental Fate and Ecotoxicity Endpoints for this compound * Note: These values are illustrative of what computational models like EPI Suite™ can generate and should be considered screening-level estimates.

ParameterPredicted Value/ClassificationSignificance
Biodegradability (BIOWIN™)Predicted to be readily biodegradableSuggests the compound is unlikely to persist in the environment. wikipedia.org
Soil Adsorption Coeff. (LogKoc)LowIndicates high mobility in soil and a low tendency to adsorb to sediment. epa.gov
Bioconcentration Factor (BCFBAF™)LowSuggests a low potential for bioaccumulation in aquatic food chains. epa.gov
Aquatic Toxicity (ECOSAR™)Low concernPredicts low acute toxicity to fish, daphnia, and green algae. episuite.dev

Future Research Directions and Unaddressed Challenges in Ethylurea Research

Development of Novel Synthetic Pathways with Enhanced Sustainability

Current synthetic routes for urea (B33335) derivatives, including ethylurea (B42620), often involve reagents and processes with associated safety and environmental concerns, such as the use of phosgene (B1210022), carbon monoxide, or isocyanates nih.gov. Future research should focus on developing more sustainable synthetic pathways. This includes exploring greener reagents, milder reaction conditions, and alternative methodologies like mechanochemistry, which has shown promise in reducing solvent usage and increasing efficiency in organic synthesis acs.org. For instance, research into solid-phase peptide synthesis has shown that byproducts like 1-tert-butyl-3-ethylurea (TBEU) exhibit favorable solubility in greener solvents compared to other urea byproducts, suggesting potential for developing more sustainable processes involving this compound derivatives rsc.org. Challenges lie in achieving comparable yields and purity to traditional methods while minimizing environmental impact and ensuring economic viability.

Exploration of Undiscovered Biological Targets and Pharmacological Applications

This compound and its derivatives have demonstrated a range of biological activities, including potential as intermediates in the synthesis of antidiabetic and antihypertensive drugs, as well as having herbicidal and fungicidal properties ontosight.aievitachem.com. Compounds containing the this compound moiety have also shown antibacterial and antifungal activity, with some interacting with specific molecular targets like bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) smolecule.comnih.govrsc.org. Despite these findings, the full spectrum of biological targets and pharmacological applications for this compound itself and a wider range of its derivatives remains largely unexplored. Future research should employ high-throughput screening, in silico modeling, and targeted biological assays to identify novel interactions with enzymes, receptors, and other biomolecules. Understanding the structure-activity relationships of this compound scaffolds is crucial for designing compounds with enhanced potency and selectivity for specific therapeutic areas, potentially including neglected tropical diseases where this compound pyrazole (B372694) derivatives have shown inhibitory activity against Trypanosoma brucei and Trypanosoma cruzi researchgate.net.

Advancements in Multitarget Drug Design Using this compound Scaffolds

The urea moiety, including in this compound derivatives, is recognized as a valuable scaffold in medicinal chemistry due to its ability to form specific interactions with biological targets and its structural versatility nih.govresearchgate.net. This makes this compound scaffolds promising candidates for the design of multitarget drugs, which aim to act on multiple biological targets simultaneously for enhanced therapeutic efficacy and reduced resistance development, particularly relevant in complex diseases like cancer and infectious diseases rsc.org. Research has already explored benzothiazole (B30560) ethyl urea-based molecules as dual inhibitors of bacterial type II topoisomerases nih.govrsc.org. Future work should focus on rational design strategies, leveraging computational approaches and synthetic chemistry, to create this compound-based compounds that can effectively modulate multiple targets involved in disease pathways. Challenges include optimizing the binding affinity and selectivity for each target simultaneously and ensuring favorable pharmacokinetic profiles for the resulting multitarget agents.

In-depth Understanding of Environmental Degradation Pathways and Remediation Strategies

As a chemical intermediate used in various applications, understanding the environmental fate of this compound is critical for assessing its potential impact and developing mitigation strategies. While studies exist on the environmental degradation of other urea-based compounds like herbicides core.ac.ukresearchgate.net, specific in-depth research on the degradation pathways of this compound in different environmental compartments (soil, water, air) is needed. Future research should investigate the abiotic (photolysis, hydrolysis) and biotic (microbial degradation) transformation processes of this compound, identifying the degradation products and evaluating their potential toxicity and persistence. This knowledge is essential for developing effective remediation strategies, such as bioremediation or advanced oxidation processes, to remove this compound from contaminated environments if necessary.

Integration of Advanced Analytical and Computational Techniques for Comprehensive Characterization

Comprehensive characterization of this compound and its interactions requires the integration of advanced analytical and computational techniques. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are already used for the quantitative analysis of related compounds nih.govgoogle.com. Future research should utilize advanced spectroscopic methods (e.g., high-resolution NMR, vibrational spectroscopy) to gain detailed insights into the molecular structure, conformation, and intermolecular interactions of this compound in various environments. Computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable information on its electronic structure, reactivity, and interactions with solvents or biological targets researchgate.netresearchid.coresearchgate.net. Integrating these techniques can lead to a more profound understanding of this compound's behavior, informing the design of new synthetic routes, predicting biological activity, and assessing environmental fate.

Q & A

Q. What are the standard synthesis methods for ethylurea, and how can researchers optimize yield and purity?

this compound is typically synthesized via the reaction of urea with ethylamine under controlled conditions. One method involves treating ethyl isocyanate with aqueous ammonia, while another employs the reaction of primary amines with carbon disulfide in the presence of catalysts like N,N-dimethyl-N′-ethylurea . Optimization strategies include:

  • Temperature control : Maintaining sub-ambient temperatures (−5°C to 25°C) to minimize side reactions.
  • Catalyst selection : Using tertiary amines to accelerate reaction kinetics.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity.
    Characterization via NMR (e.g., δ 1.1 ppm for ethyl CH₃, δ 3.3 ppm for NH₂ groups) and FTIR (C=O stretch at ~1650 cm⁻¹) is critical for confirming structure .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation; FTIR for functional group analysis.
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment; GC-MS for volatile byproduct identification.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress.
    Data should be cross-referenced with literature values to validate findings .

Q. How does this compound function as a reagent or intermediate in organic reactions?

this compound participates in:

  • Heterocycle synthesis : As a building block for imidazolidinones via cyclocondensation with aldehydes.
  • Catalysis : Facilitating Michael additions or nucleophilic substitutions due to its hydrogen-bonding capability.
    Researchers must document reaction conditions (solvent, temperature, stoichiometry) and compare yields with alternative reagents (e.g., thiourea) to assess efficacy .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • pH sensitivity : Decomposes in strongly acidic/basic media via hydrolysis to ethylamine and CO₂.
  • Light and moisture : Store in amber vials under inert gas (N₂/Ar) to prevent degradation.
    Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in multi-step organic syntheses?

Advanced studies employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps in urea-mediated reactions.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density profiles.
    Contradictions in proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) require validation through isotopic labeling (¹⁵N/¹³C) and in-situ FTIR monitoring .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

  • Molecular dynamics simulations : Predict solvation effects and conformational preferences in polar solvents (e.g., DMSO).
  • Docking studies : Investigate this compound’s interactions with enzymatic active sites (e.g., urease inhibitors).
    Researchers must reconcile computational predictions with experimental data, addressing discrepancies via sensitivity analysis .

Q. How should researchers resolve contradictions in reported data on this compound’s catalytic or inhibitory effects?

  • Systematic replication : Reproduce studies under identical conditions (e.g., solvent purity, catalyst batch).
  • Meta-analysis : Compare datasets across journals, prioritizing studies with rigorous controls (e.g., negative controls for non-enzymatic reactions).
    Contradictions often arise from unaccounted variables (e.g., trace metal impurities) or methodological differences in assay design .

Q. What interdisciplinary approaches integrate this compound into materials science or biochemistry?

  • Polymer chemistry : Copolymerize this compound with formaldehyde for resin synthesis.
  • Drug delivery : Assess this compound’s biocompatibility as a hydrogel crosslinker via cytotoxicity assays (e.g., MTT on HEK293 cells).
    Interdisciplinary work demands collaboration between synthetic chemists and biologists to validate safety and functionality .

Q. What protocols ensure reproducibility in this compound-based experiments?

  • Detailed documentation : Report exact reagent grades, equipment calibration data, and environmental conditions (humidity, light exposure).
  • Open data practices : Share raw NMR spectra and chromatograms in supplementary materials.
    Journals like the Beilstein Journal of Organic Chemistry mandate full experimental transparency, including failed attempts .

Q. How to design a robust experimental framework for novel this compound applications?

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
  • Validation : Include triplicate runs and independent replicates to confirm statistical significance (p < 0.05).
    Reference frameworks from pharmaceutical development (ICH Q2 guidelines) for analytical method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.